6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWMRQCCABXILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610617 | |
| Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888721-83-3 | |
| Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides has made it a valuable template for the design of a wide range of biologically active molecules. This scaffold is a key component in several approved drugs and clinical candidates, demonstrating its versatility and importance in modern drug discovery.[4][5][6] Notably, derivatives of this core structure have shown promise as potent inhibitors of various kinases, which are critical targets in oncology and immunology.[6][7]
This technical guide focuses on a key derivative, 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one . The strategic placement of a bromine atom on the pyrrole ring provides a versatile chemical handle for further functionalization, making this molecule a valuable building block for the synthesis of compound libraries and the exploration of structure-activity relationships (SAR). This guide will provide a comprehensive overview of its chemical properties, synthesis, reactivity, and its potential applications in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
| Property | Value | Source(s) |
| CAS Number | 888721-83-3 | [8][9] |
| Molecular Formula | C₆H₄BrN₃O | [8][9] |
| Molecular Weight | 214.02 g/mol | [8][9] |
| Physical Form | Solid, white to off-white powder | [8][10] |
| Boiling Point | 378.6 ± 34.0 °C (Predicted) | [8] |
| Storage Temperature | 4°C or -20°C | [4][8] |
| Purity | Typically ≥97% | [9][11] |
| InChIKey | ISWMRQCCABXILJ-UHFFFAOYSA-N | [8] |
Spectroscopic Data: A Note on Availability
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the heterocyclic core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the bromine atom and the triazinone ring.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms in the bicyclic system. The carbon atom attached to the bromine will show a characteristic chemical shift, and the carbonyl carbon will appear at the downfield end of the spectrum.[9]
The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (approximately a 1:1 ratio of M+ and M+2 peaks). Fragmentation patterns would likely involve the loss of CO, N₂, and other small fragments from the triazinone ring.[12][13][14]
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ from the lactam N-H.
-
C-H stretch: Absorptions for the aromatic C-H bonds.[15]
-
C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the lactam.
-
C=N and C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Synthesis of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
While a specific, detailed experimental protocol for the synthesis of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is not widely published, the synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core is well-documented.[4][16] These methods generally involve the construction of the triazinone ring onto a pre-existing pyrrole scaffold.
General Synthetic Strategy
A plausible synthetic route to 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one would likely start from a suitably substituted bromopyrrole derivative. The key steps would involve the introduction of a nitrogen-containing side chain at the N1 position of the pyrrole, followed by cyclization to form the triazinone ring.
A representative, though not specific, synthetic approach is outlined below, based on methodologies for similar structures.[3][16]
dot
Caption: Generalized synthetic workflow for pyrrolotriazinones.
Illustrative Experimental Protocol (Adapted from related syntheses)
The following protocol is a generalized procedure based on the synthesis of related pyrrolotriazinones and should be optimized for the specific synthesis of the 6-bromo derivative.
-
N-Amination of a Bromopyrrole Precursor: A suitable 2-substituted-4-bromopyrrole is treated with an aminating agent, such as hydroxylamine-O-sulfonic acid or a similar reagent, in the presence of a base to yield the corresponding N-amino-bromopyrrole.
-
Formation of the Triazinone Ring: The N-amino-bromopyrrole is then reacted with a reagent that provides the remaining atoms for the triazinone ring. This can be achieved through various methods, including:
-
Reaction with an α-keto ester followed by cyclization.
-
Reaction with formamidine acetate or a similar one-carbon synthon to construct the ring.[3]
-
-
Purification: The crude product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield pure 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is dominated by the presence of the aryl bromide and the lactam functionality. The bromine atom serves as a key functional group for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[1][16] In the context of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, this reaction can be used to introduce a wide range of aryl and heteroaryl substituents at the 6-position.
dot
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Protocol:
A general procedure for a Suzuki-Miyaura coupling would involve:
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water, is added.
-
Reaction Execution: The reaction mixture is heated to a temperature typically between 80-120 °C and monitored for completion by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[2][11] This reaction is particularly useful for synthesizing arylamines and can be applied to 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one to introduce a variety of primary and secondary amines at the 6-position.
Exemplary Buchwald-Hartwig Protocol:
A typical procedure for a Buchwald-Hartwig amination would involve:
-
Reaction Setup: Under an inert atmosphere, a flask is charged with 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, the desired amine, a palladium pre-catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide).
-
Solvent Addition: An anhydrous aprotic solvent, such as toluene or dioxane, is added.
-
Reaction Execution: The mixture is heated, typically between 80-110 °C, until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled, quenched, and extracted. The crude product is then purified by standard methods.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.[4][5] Derivatives of this scaffold have been investigated as inhibitors of a variety of protein kinases, including VEGFR, FGFR, and Met kinase, which are implicated in cancer cell proliferation and angiogenesis.[7]
6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one serves as a key intermediate in the synthesis of these potent and selective kinase inhibitors.[17] The ability to readily modify the 6-position through cross-coupling reactions allows for the systematic exploration of the chemical space around the core scaffold, which is a cornerstone of modern medicinal chemistry and the lead optimization process.
dot
Caption: Role in the drug discovery workflow.
Conclusion and Future Perspectives
6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its strategic design, featuring a privileged heterocyclic core and a reactive bromine handle, makes it an ideal starting material for the generation of diverse chemical libraries. While detailed experimental data for this specific compound are not widely available, the well-established chemistry of the pyrrolotriazine scaffold and aryl bromides provides a solid foundation for its use in drug discovery programs. Future research efforts will likely focus on the synthesis and biological evaluation of novel derivatives of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, with the aim of identifying new lead compounds for the treatment of cancer and other diseases.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buy 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (EVT-3145985) | 75841-27-9 [evitachem.com]
- 4. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 6-broMopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. raco.cat [raco.cat]
- 14. arkat-usa.org [arkat-usa.org]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
An In-Depth Technical Guide to the Synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Key Intermediate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details a robust and efficient synthetic route to 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a crucial heterocyclic scaffold in modern drug discovery. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure found in a variety of biologically active compounds, including kinase inhibitors and antiviral agents.[4][5] This guide provides a detailed, step-by-step protocol for the synthesis of the parent pyrrolo[2,1-f]triazin-4(3H)-one, followed by a regioselective bromination to yield the target compound. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and practical applicability for researchers in the field.
Introduction: The Significance of the Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold
The pyrrolo[2,1-f][1][2][3]triazine ring system has emerged as a cornerstone in the development of novel therapeutics. Its unique fused heterocyclic structure serves as a versatile template for the design of potent and selective inhibitors of various biological targets. Notably, this scaffold is the core of several kinase inhibitors investigated in oncology and is a key component of antiviral drugs such as Remdesivir.[3][4] The introduction of a bromine atom at the 6-position of the pyrrolo[2,1-f]triazin-4(3H)-one core provides a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide presents a practical and well-documented approach to access this important building block.
Overall Synthetic Strategy
The synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is approached in a two-stage process. The first stage focuses on the construction of the core pyrrolo[2,1-f]triazin-4(3H)-one ring system. The second stage involves the regioselective bromination of this core to introduce the bromine atom at the desired 6-position.
The chosen synthetic route for the pyrrolotriazinone core is based on the efficient and practical method developed by Son and Park, which involves the regioselective intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole intermediate.[6] This approach offers mild reaction conditions and good yields. For the subsequent bromination, a regioselective electrophilic aromatic substitution using N-Bromosuccinimide (NBS) is proposed, drawing upon established principles of pyrrole chemistry and findings from related heterocyclic systems.[1][7]
Synthetic Pathway Overview
Caption: Overall synthetic strategy for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Part 1: Synthesis of the Pyrrolo[2,1-f]triazin-4(3H)-one Core
This section details the preparation of the core heterocyclic system, a critical precursor for the final brominated product. The methodology is adapted from the work of Son and Park (2016) and is presented with detailed, step-by-step instructions.[6]
Reaction Mechanism
The formation of the pyrrolo[2,1-f]triazin-4(3H)-one core proceeds through a regioselective intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole. The key steps involve the activation of the amide carbonyl group, followed by nucleophilic attack from the adjacent amide nitrogen, leading to the formation of the triazinone ring.
Caption: Proposed mechanism for the intramolecular cyclization.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Pyrrole-2-carboxamide | Reagent | Commercially Available |
| Ammonium chloride (NH₄Cl) | ACS | Commercially Available |
| Sodium hypochlorite (NaClO) | Reagent | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available |
| 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) | Reagent | Commercially Available |
| Formic acid | ACS | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Triphenylphosphine (PPh₃) | Reagent | Commercially Available |
| Bromine (Br₂) | ACS | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available |
Step 1: Synthesis of 1-Amino-1H-pyrrole-2-carboxamide
-
To a solution of pyrrole-2-carboxamide (1.0 eq) in a suitable solvent such as methanol, add ammonium chloride (1.2 eq) and sodium hypochlorite solution (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-amino-1H-pyrrole-2-carboxamide, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(Formamido)-1H-pyrrole-2-carboxamide
-
Dissolve 1-amino-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous DMF.
-
Add formic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-(formamido)-1H-pyrrole-2-carboxamide.
Step 3: Intramolecular Cyclization to Pyrrolo[2,1-f]triazin-4(3H)-one
-
To a solution of triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add bromine (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to form the triphenylphosphine dibromide complex.
-
Add a solution of 1-(formamido)-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous DCM, followed by the dropwise addition of triethylamine (3.0 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure pyrrolo[2,1-f]triazin-4(3H)-one.
Part 2: Regioselective Bromination
The introduction of a bromine atom at the 6-position of the pyrrolo[2,1-f]triazin-4(3H)-one core is achieved through an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild nature and selectivity.[7]
Reaction Mechanism
The bromination is expected to proceed via a standard electrophilic aromatic substitution mechanism. The pyrrole ring of the pyrrolotriazinone is electron-rich and susceptible to electrophilic attack. The 6-position is sterically accessible and electronically favored for substitution.
Caption: Proposed mechanism for the bromination of the pyrrolotriazinone core.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Pyrrolo[2,1-f]triazin-4(3H)-one | As synthesized | - |
| N-Bromosuccinimide (NBS) | Reagent | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available |
Step 4: Synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
-
Dissolve pyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion of the reaction, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Characterization
The final product, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₆H₄BrN₃O |
| Molecular Weight | 214.02 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expect characteristic signals for the pyrrole and triazinone protons. The signal for the proton at the 6-position will be absent. |
| ¹³C NMR | Expect characteristic signals for the carbon atoms of the fused ring system. The signal for the carbon at the 6-position will be shifted due to the bromine substituent. |
| Mass Spectrometry | Expect a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound. |
Conclusion
This technical guide provides a detailed and practical synthetic route for the preparation of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. By following the outlined procedures, researchers can efficiently access this valuable intermediate for the development of novel pharmaceuticals. The provided rationale for each step and the comprehensive referencing ensure a high degree of scientific rigor and reproducibility.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Privileged Scaffold for Kinase Inhibitor Discovery
6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one: A Privileged Scaffold for Kinase Inhibitor Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can serve as versatile templates for drug design. Among these, the pyrrolo[2,1-f][1][2]triazine core has emerged as a "privileged" structure, demonstrating significant potential in the development of kinase inhibitors and antiviral agents.[3] This unique fused heterocyclic system is a key component in several clinically important molecules, including the antiviral drug remdesivir and the kinase inhibitor avapritinib.[4] The inherent structural features of the pyrrolo[2,1-f][1][2]triazine scaffold, such as its ability to form key hydrogen bond interactions with protein targets, make it an attractive starting point for the design of potent and selective inhibitors.[4]
This technical guide provides a comprehensive overview of a key building block within this important class of compounds: 6-Bromopyrrolo[2,1-f][1][2]triazin-4(3H)-one . This molecule, bearing a strategically placed bromine atom, serves as a versatile intermediate for the synthesis of a diverse range of substituted pyrrolotriazines. The bromine atom acts as a convenient handle for introducing various functionalities through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide will delve into the synthesis, chemical properties, and medicinal chemistry applications of 6-bromopyrrolo[2,1-f][1][2]triazin-4(3H)-one, providing researchers with the essential knowledge to leverage this valuable scaffold in their drug discovery programs.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 888721-83-3 | [1][2][5][6][7][8] |
| Molecular Formula | C₆H₄BrN₃O | [1][2][6][7][8] |
| Molecular Weight | 214.02 g/mol | [1][2][7] |
| Appearance | White to off-white solid | [9] |
| Storage | 2-8°C | [9] |
| Purity | ≥97% | [1] |
Synthesis of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
A recently developed two-step synthesis provides an efficient route to 6-bromopyrrolo[2,1-f][1][2]triazin-4(3H)-one, starting from commercially available materials.
Experimental Protocol
Step 1: Synthesis of 1-Amino-4-bromopyrrole-2-carbonitrile (1B)
-
To a solution of 4-bromopyrrole-2-carbonitrile in acetonitrile, add an aqueous solution of potassium carbonate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add hydroxylamine-O-sulfonic acid to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-amino-4-bromopyrrole-2-carbonitrile.
Step 2: Synthesis of 6-Bromopyrrolo[2,1-f][1][2]triazin-4(3H)-one (1C)
-
Dissolve 1-amino-4-bromopyrrole-2-carbonitrile (1B) in formamide.
-
Heat the solution with stirring at 100°C for 6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and add ice-cold water to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromopyrrolo[2,1-f][1][2]triazin-4(3H)-one (1C).
Chemical Reactivity and Medicinal Chemistry Applications
The bromine atom at the 6-position of the pyrrolotriazine core is the key to its utility as a versatile building block in medicinal chemistry. This electrophilic center is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the scaffold.
Activation for Nucleophilic Substitution
The carbonyl group at the 4-position can be converted to a more reactive leaving group, such as a chloride, to facilitate nucleophilic aromatic substitution reactions.
Experimental Protocol for Chlorination
-
To 6-bromopyrrolo[2,1-f][1][2]triazin-4(3H)-one (1C), add phosphorus oxychloride (POCl₃).
-
Heat the mixture at 110°C for 5 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Carefully add ice-cold water to the residue and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 6-bromo-4-chloropyrrolo[2,1-f][1][2]triazine (1D).
Buchwald-Hartwig Amination
The activated 4-chloro derivative can then undergo Buchwald-Hartwig amination to introduce various amine functionalities, a common strategy in the synthesis of kinase inhibitors.
Representative Experimental Protocol for Buchwald-Hartwig Amination
-
To a solution of 6-bromo-4-chloropyrrolo[2,1-f][1][2]triazine (1D) in ethanol, add the desired amine and trifluoroacetic acid (TFA).
-
Heat the reaction mixture at 120°C overnight.
-
Monitor the reaction progress by TLC and Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, perform an appropriate work-up and purification (e.g., column chromatography) to isolate the desired 4-amino-6-bromopyrrolo[2,1-f][1][2]triazine derivative.
Suzuki-Miyaura Cross-Coupling
The 6-bromo position is primed for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl groups. This is a powerful tool for generating libraries of analogs for SAR exploration.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine 6-bromopyrrolo[2,1-f][1][2]triazin-4(3H)-one, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water or DME/water).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LCMS).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 6-aryl-pyrrolo[2,1-f][1][2]triazin-4(3H)-one.
Biological Significance and Therapeutic Potential
The pyrrolo[2,1-f][1][2]triazine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Numerous derivatives have shown potent inhibitory activity against a range of protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.
Key Kinase Targets:
-
MET (Mesenchymal-Epithelial Transition factor): The MET receptor tyrosine kinase is a well-validated target in various cancers. Pyrrolo[2,1-f][1][2]triazine-based compounds have been developed as potent MET inhibitors.[8]
-
ALK (Anaplastic Lymphoma Kinase): ALK is another important receptor tyrosine kinase, and fusions involving the ALK gene are drivers in certain types of non-small cell lung cancer. The pyrrolo[2,1-f][1][2]triazine scaffold has been successfully employed to design effective ALK inhibitors.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. Pyrrolo[2,1-f][1][2]triazine derivatives have demonstrated potent inhibition of VEGFR-2.[4]
-
FGFR (Fibroblast Growth Factor Receptor): The FGFR family of receptor tyrosine kinases is also implicated in various cancers, and pyrrolo[2,1-f][1][2]triazines have shown promise as FGFR inhibitors.[4]
The versatility of the 6-bromopyrrolo[2,1-f][1][2]triazin-4(3H)-one building block allows for the systematic modification of the pyrrolotriazine core to optimize potency and selectivity against these and other important kinase targets.
Conclusion
6-Bromopyrrolo[2,1-f][1][2]triazin-4(3H)-one is a highly valuable and versatile building block for the synthesis of medicinally important compounds. Its straightforward synthesis and the reactivity of the 6-bromo substituent make it an ideal starting point for the construction of diverse libraries of pyrrolotriazine derivatives. The proven success of the pyrrolo[2,1-f][1][2]triazine scaffold in targeting key protein kinases underscores the immense potential of this building block in the ongoing quest for novel and effective therapies for cancer and other diseases. This technical guide provides a solid foundation for researchers to harness the power of this privileged scaffold in their drug discovery endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. usbio.net [usbio.net]
- 7. 888721-83-3[this compound]- Acmec Biochemical [acmec.com.cn]
- 8. chemwhat.com [chemwhat.com]
- 9. mdpi.com [mdpi.com]
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one biological activity
An In-depth Technical Guide on the Biological Activity of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one and its Derivatives
Introduction
The pyrrolo[2,1-f]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties make it an attractive framework for designing potent and selective inhibitors of various enzymes, particularly kinases. This guide provides a comprehensive overview of the biological activity of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a specific derivative of this scaffold. While public domain data on this exact molecule is limited, this document will extrapolate from the extensive research on closely related analogs to provide a scientifically grounded perspective on its potential mechanism of action, therapeutic applications, and the experimental workflows required for its evaluation.
The introduction of a bromine atom at the 6-position is a strategic chemical modification. Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. The bromine atom, with its specific size and electronegativity, can engage in halogen bonding and other non-covalent interactions, potentially enhancing the compound's potency and selectivity for its biological target.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the core principles of the biological activity of the pyrrolo[2,1-f]triazine class of molecules, with a specific focus on how the 6-bromo substituent may influence this activity. We will explore potential biological targets, provide detailed experimental protocols for activity assessment, and discuss potential therapeutic applications.
The Pyrrolo[2,1-f]triazine Scaffold: A Hub of Kinase Inhibition
The pyrrolo[2,1-f]triazine core is a key pharmacophore in a number of potent kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The planar structure of the pyrrolo[2,1-f]triazine ring system allows it to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.
Key Biological Targets
Research on analogs of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one has identified several key kinase targets, including:
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that, when mutated or constitutively activated, is a driver of several cancers, including non-small cell lung cancer.
-
Janus Kinases (JAKs): A family of non-receptor tyrosine kinases that are essential for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a wide range of inflammatory and autoimmune diseases.
-
Tropomyosin Receptor Kinases (TRKs): A family of neurotrophin receptors that, when fused with other genes, can act as oncogenic drivers in a variety of tumors.
The specific substitution pattern on the pyrrolo[2,1-f]triazine core determines the compound's selectivity profile across the kinome. The 6-bromo substituent likely plays a crucial role in fine-tuning the inhibitory activity against these and other kinases.
The Role of the 6-Bromo Substituent
The bromine atom at the 6-position can influence the biological activity of the pyrrolo[2,1-f]triazin-4(3H)-one core in several ways:
-
Enhanced Binding Affinity: The bromine atom can form halogen bonds with backbone carbonyls or other electron-rich residues in the ATP-binding pocket of the kinase, thereby increasing the compound's binding affinity and potency.
-
Improved Selectivity: The specific steric and electronic properties of the bromine atom can lead to a more favorable interaction with the target kinase over other kinases, resulting in improved selectivity.
-
Modulated Physicochemical Properties: Bromine can increase the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties. It can also block potential sites of metabolism, leading to a longer half-life.
The following diagram illustrates the potential interaction of the 6-bromopyrrolo[2,1-f]triazine core within a generic kinase ATP-binding pocket.
Caption: Potential binding mode of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one in a kinase ATP-binding pocket.
Experimental Protocols for Biological Activity Assessment
The evaluation of the biological activity of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one requires a series of well-defined experiments. The following protocols provide a starting point for researchers.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the direct inhibitory effect of the compound on the activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.
Protocol:
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., ALK, JAK2)
-
Kinase substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the compound in DMSO.
-
In a 384-well plate, add the compound dilutions, kinase, and substrate peptide to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity).
-
Data Analysis: The IC50 values are typically calculated by fitting the dose-response data to a four-parameter logistic equation.
| Compound | Target Kinase | IC50 (nM) |
| 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one | ALK | TBD |
| 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one | JAK2 | TBD |
| Reference Inhibitor | ALK | Value |
| Reference Inhibitor | JAK2 | Value |
TBD: To be determined experimentally.
Cell-Based Proliferation Assay
This assay assesses the ability of the compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.
Principle: The assay measures the number of viable cells after treatment with the compound for a specified period. This is typically done using a colorimetric or fluorometric method that measures metabolic activity (e.g., MTT, resazurin) or ATP content (e.g., CellTiter-Glo®).
Protocol:
-
Reagents and Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., SU-DHL-1 for ALK, HEL for JAK2)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plate
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of the compound in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).
-
Data Analysis: The GI50 values are calculated in a similar manner to the IC50 values from the kinase inhibition assay.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating the biological activity of a novel compound like 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Potential Therapeutic Applications
Based on the known biological activities of the pyrrolo[2,1-f]triazine scaffold, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one has potential therapeutic applications in several disease areas.
Oncology
The most prominent application of pyrrolo[2,1-f]triazine derivatives is in the treatment of cancer. As potent inhibitors of oncogenic kinases like ALK and TRK, these compounds can be effective in treating tumors that are dependent on these signaling pathways. The 6-bromo substituent could potentially enhance the anti-cancer activity of the molecule by improving its potency, selectivity, and pharmacokinetic properties.
Inflammatory and Autoimmune Diseases
The JAK-STAT signaling pathway plays a central role in the pathogenesis of many inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. By inhibiting JAKs, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one could be a valuable therapeutic agent for these conditions.
Conclusion and Future Directions
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one belongs to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The introduction of the 6-bromo substituent is a rational design strategy to optimize the pharmacological properties of the pyrrolo[2,1-f]triazine scaffold.
Future research on this compound should focus on:
-
Comprehensive Kinome Profiling: To determine the full selectivity profile of the compound and identify any potential off-target activities.
-
Structural Biology: To obtain co-crystal structures of the compound bound to its target kinases, which will provide valuable insights for further structure-based drug design.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in relevant animal models of cancer and inflammatory diseases.
-
Pharmacokinetic and Toxicological Studies: To assess the drug-like properties of the compound and ensure its safety profile.
The systematic evaluation of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, following the principles and protocols outlined in this guide, will be crucial in determining its potential as a novel therapeutic agent.
Spectroscopic Profile of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The pyrrolo[2,1-f][1][2][3]triazine core is a key pharmacophore found in various kinase inhibitors and antiviral agents, making a thorough understanding of its derivatives crucial for the development of novel therapeutics.[1][4]
Molecular Structure and Physicochemical Properties
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one possesses a fused bicyclic system consisting of a pyrrole and a triazine ring. The bromine atom at the 6-position significantly influences the molecule's electronic properties and serves as a versatile handle for further chemical modifications.
Table 1: Physicochemical Properties of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
| Property | Value | Source |
| CAS Number | 888721-83-3 | ChemScene, Acmec Biochemical |
| Molecular Formula | C₆H₄BrN₃O | ChemScene, Acmec Biochemical |
| Molecular Weight | 214.02 g/mol | ChemScene, Acmec Biochemical |
| Appearance | White to off-white solid (predicted) | --- |
| Boiling Point (Predicted) | 378.6 ± 34.0 °C at 760 mmHg | Sigma-Aldrich |
Spectroscopic Data Analysis
The following sections detail the predicted spectroscopic data for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. These predictions are based on established spectroscopic principles and comparison with structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals in the aromatic region corresponding to the three protons on the pyrrolotriazine core. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group, the triazine ring, and the bromine atom.
Table 2: Predicted ¹H NMR Data for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.8 - 8.2 | Singlet | --- | Located on the triazine ring, deshielded by adjacent nitrogen atoms. |
| H-5 | 6.8 - 7.2 | Doublet | ~2-3 | Coupled to H-7. |
| H-7 | 7.0 - 7.4 | Doublet | ~2-3 | Coupled to H-5. Deshielded by the adjacent nitrogen and influenced by the bromine at C-6. |
Note: Predicted values are for a typical deuterated solvent like DMSO-d₆ or CDCl₃. The broad singlet for the N-H proton of the triazinone tautomer is expected to appear at a downfield chemical shift, typically >10 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the pyrrolotriazine core.
Table 3: Predicted ¹³C NMR Data for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 140 - 145 | Part of the triazine ring, adjacent to two nitrogen atoms. |
| C-4 | 155 - 160 | Carbonyl carbon, significantly deshielded. |
| C-5 | 110 - 115 | Pyrrole ring carbon. |
| C-6 | 95 - 105 | Carbon bearing the bromine atom; shielded by the halogen. |
| C-7 | 115 - 120 | Pyrrole ring carbon. |
| C-7a | 130 - 135 | Bridgehead carbon of the fused ring system. |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 4: Predicted Mass Spectrometry Data for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 213/215 | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |
| [M-Br]⁺ | 134 | Loss of the bromine atom. |
| [M-CO]⁺ | 185/187 | Loss of a carbonyl group. |
| [M-N₂]⁺ | 185/187 | Loss of a nitrogen molecule. |
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups within the molecule. The most prominent absorption bands are expected to be from the carbonyl group and the N-H bond of the triazinone ring.
Table 5: Predicted Infrared (IR) Absorption Bands for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C=O Stretch (Amide) | 1680 - 1720 | Strong |
| C=N Stretch | 1600 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-Br Stretch | 500 - 600 | Medium |
Experimental Protocols: A General Approach
While specific experimental data for the target compound is not available, the following provides a general methodology for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or dissolved in a suitable volatile solvent for liquid injection.
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate the mass spectrum.
-
Analysis: Detect the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Infrared Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Synthesis and Reactivity
The pyrrolo[2,1-f][1][2][3]triazine scaffold can be synthesized through various routes, often involving the cyclization of substituted pyrrole precursors.[2] The bromo-substituent at the 6-position offers a reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse functionalities and the generation of compound libraries for biological screening.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. The presented data and methodologies are intended to assist researchers in the positive identification and utilization of this important synthetic intermediate. The continued exploration of the chemistry of pyrrolo[2,1-f]triazine derivatives holds significant promise for the discovery of new therapeutic agents.
Visualizations
Chemical Structure
Caption: Chemical structure of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
General Synthetic Workflow
Caption: General workflow for the synthesis and derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRROLO[1,2-F][1,2,4]TRIAZIN-4-AMINE(159326-68-8) 1H NMR [m.chemicalbook.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
An In-Depth Technical Guide to the Safe Handling of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
Introduction
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and development. The pyrrolo[2,1-f][1][2]triazine scaffold is a core structural component in several notable therapeutic agents, including kinase inhibitors for cancer therapy and antiviral nucleoside analogues like Remdesivir.[3][4][5][6] As a brominated intermediate, this compound serves as a versatile building block for further chemical synthesis, primarily through cross-coupling reactions that enable the construction of more complex molecular architectures.[7]
Given its role as a key starting material and its inherent chemical properties, a thorough understanding of its safety and handling is paramount for researchers. This guide provides a comprehensive, technically-grounded overview of the essential safety protocols, hazard information, and handling procedures for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, designed for chemistry professionals dedicated to maintaining the highest standards of laboratory safety.
Compound Identification and Physicochemical Properties
Accurate identification is the first step in any safety protocol. The key identifiers and reported physical properties of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one are summarized below.
| Property | Value | Source(s) |
| CAS Number | 888721-83-3 | [1][2][8][9] |
| Molecular Formula | C₆H₄BrN₃O | [1][2][8] |
| Molecular Weight | 214.02 g/mol | [1][8][10] |
| Synonyms | 6-bromopyrrolo[2,1-f][1][2]triazin-4-ol, 6-Bromopyrrolo[2,1-f][1][2]triazin-4(1H)-one | [1][9][10] |
| Appearance | Solid, White to off-white | [11] |
| Boiling Point | 378.6 ± 34.0 °C (at 760 mmHg, Predicted) | [11] |
| Density | ~2.09 g/cm³ (Predicted) | [11] |
| LogP | 0.7851 | [1] |
Hazard Assessment and GHS Classification
According to the Globally Harmonized System (GHS), 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is classified as a hazardous substance. The primary risks are associated with irritation and acute oral toxicity.[10]
| GHS Classification | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | [10] |
| Signal Word | Warning | [10] |
| Hazard Statements | H302 | Harmful if swallowed.[10] |
| H315 | Causes skin irritation.[10] | |
| H319 | Causes serious eye irritation.[10] | |
| H335 | May cause respiratory irritation.[10] | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P330, P332+P317, P362+P364, P403+P233, P405, P501 | [10] |
These classifications dictate the minimum safety precautions required for handling this compound. The causality is direct: the potential for skin (H315) and eye (H319) irritation necessitates the use of gloves and eye protection, while the risk of respiratory irritation (H335) and oral toxicity (H302) mandates the use of engineering controls like fume hoods and strict personal hygiene.
Caption: Hazard identification to required PPE workflow.
Core Safety and Handling Protocols
A self-validating safety protocol integrates multiple layers of protection. The following procedures are based on established best practices for handling solid chemical irritants.
Engineering Controls
All work involving the handling of solid 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one must be conducted in a properly functioning chemical fume hood.[12] This is the primary engineering control to prevent inhalation of dust particles, which may cause respiratory irritation.[10]
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against the serious eye irritation hazard (H319).[10] A face shield may be worn for additional protection.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for integrity before use and change them immediately if contamination occurs. This is critical to prevent skin irritation (H315).[10]
-
Protective Clothing: A standard laboratory coat must be worn and fully fastened.
Experimental Protocol: Weighing and Handling the Solid Compound
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat or appropriate container on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully dispense the solid compound from the stock bottle into the container. Use a spatula and handle the material gently to minimize the generation of airborne dust. Avoid pouring the solid from a height.
-
Closure: Securely cap the stock bottle immediately after dispensing.
-
Cleanup: Wipe the spatula and any surfaces within the fume hood that may have been exposed to dust with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
Hygiene: After handling is complete and before leaving the laboratory, remove gloves using the proper technique and wash hands thoroughly with soap and water.[12]
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Temperature: There is some variation among suppliers, with recommended storage temperatures ranging from -20°C to 4°C.[1][8][13] It is imperative to follow the specific storage temperature indicated on the supplier's label and documentation. As a general best practice, store in a cool, dry place.[14]
-
Container: Keep the container tightly closed to prevent moisture ingress.[12]
-
Location: Store in a designated, well-ventilated area for hazardous chemicals. The compound should be stored locked up (P405) to restrict access to authorized personnel.[10][12]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures
The following first-aid guidance is based on the compound's hazard profile. Seek medical attention if symptoms persist or develop.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [12][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[12][15] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms (such as coughing or shortness of breath) occur, seek medical attention.[12][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the victim is conscious and alert, give 1-2 glasses of water to drink. Seek immediate medical attention. [12] |
Spill Response Protocol (Small Scale)
For small spills of solid material in a controlled laboratory setting:
-
Evacuate: Alert personnel in the immediate area.
-
Control: Restrict access to the spill area. Ensure the fume hood is operating.
-
Protect: Wear appropriate PPE, including respiratory protection if dust is significant.
-
Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste. Avoid dry sweeping, which can generate dust.
-
Decontaminate: Clean the spill area with a damp cloth, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, cleaning cloths, gloves) must be disposed of as hazardous waste.
Caption: Workflow for small-scale solid spill response.
Disposal Considerations
Disposal of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one and any contaminated materials must be handled as hazardous waste.[12]
-
Do not dispose of this chemical down the drain or in regular trash.
-
All waste must be collected in properly labeled, sealed containers.
-
Follow all applicable local, state, and federal regulations for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. chemscene.com [chemscene.com]
- 2. capotchem.com [capotchem.com]
- 3. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. usbio.net [usbio.net]
- 9. chemwhat.com [chemwhat.com]
- 10. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-broMopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [amp.chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. usbio.net [usbio.net]
- 14. 6-BROMOPYRROLO[1,2-f][1,2,4]TRIAZIN-4(3H)-ONE | 888721-83-3 | INDOFINE Chemical Company [indofinechemical.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Preclinical Efficacy Assessment of Novel BTK Inhibitors Using 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one as a Case Study
Authored by: Senior Application Scientist, Preclinical In Vivo Pharmacology
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical efficacy studies for novel therapeutic agents. Due to the absence of public domain data on "6-Bromopyrrolo[2,1-f]triazin-4(3H)-one," we will proceed under the scientifically informed hypothesis that this molecule, based on its pyrrolotriazine core scaffold, functions as a covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This kinase is a clinically validated, high-impact target in B-cell malignancies and autoimmune disorders. This guide details the rationale for model selection, provides step-by-step protocols for two distinct and highly relevant animal models—a B-cell lymphoma xenograft model and a collagen-induced arthritis (CIA) model—and outlines critical considerations for ensuring data integrity and translational relevance.
Introduction: The Rationale for Targeting BTK
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a crucial signaling component downstream of the B-cell receptor (BCR). Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, initiating a signaling cascade that promotes B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is a hallmark of numerous B-cell cancers and autoimmune diseases, making it a prime therapeutic target.
Covalent BTK inhibitors, such as ibrutinib, function by forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity. Our hypothetical compound, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, is presumed to share this mechanism, a common strategy for achieving high potency and prolonged pharmacodynamic effects.
Signaling Pathway Overview
The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: Hypothesized mechanism of BTK inhibition in the BCR signaling cascade.
Selecting the Appropriate Animal Model
The choice of an in vivo model is contingent on the therapeutic indication being pursued. Below, we detail two gold-standard models: one for oncology and one for autoimmunity.
| Parameter | Model 1: B-Cell Lymphoma Xenograft | Model 2: Collagen-Induced Arthritis (CIA) |
| Therapeutic Area | Oncology (B-Cell Malignancies) | Autoimmunity / Inflammation |
| Animal Strain | Immunocompromised (e.g., NOD/SCID, NSG) | Immunocompetent (e.g., DBA/1J) |
| Disease Induction | Subcutaneous injection of human B-cell lymphoma cell line (e.g., TMD8) | Intradermal injection of collagen type II emulsion |
| Primary Efficacy Endpoint | Tumor volume reduction, survival | Reduction in clinical arthritis score, paw swelling |
| Key Biological Rationale | Directly assesses the anti-proliferative effect on human cancer cells dependent on BTK signaling. | Models the inflammatory and autoimmune components of rheumatoid arthritis where B-cells and myeloid cells (also expressing BTK) play a key pathogenic role. |
Experimental Protocol: TMD8 Lymphoma Xenograft Model
This protocol details a study to assess the anti-tumor efficacy of our hypothetical BTK inhibitor in a diffuse large B-cell lymphoma (DLBCL) model.
Materials
-
Cell Line: TMD8 (Activated B-Cell type DLBCL)
-
Animals: Female NOD/SCID mice, 6-8 weeks old
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Matrigel (Corning), Type II Bovine Collagen (Chondrex), Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA).
-
Test Article: 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
-
Vehicle Control: e.g., 5% NMP, 15% Solutol HS 15, 80% water
-
Positive Control: A clinically approved BTK inhibitor (e.g., Ibrutinib)
Experimental Workflow Diagram
Caption: Workflow for a subcutaneous lymphoma xenograft efficacy study.
Step-by-Step Protocol
-
Cell Implantation:
-
Culture TMD8 cells according to the supplier's recommendations.
-
On the day of implantation, harvest cells and confirm viability (>95%) via Trypan Blue exclusion.
-
Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free RPMI-1640 and Matrigel.
-
Inject 100 µL (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width²)/2.
-
When average tumor volume reaches approximately 100-150 mm³, randomize animals into treatment cohorts (n=8-10 per group) ensuring homogenous tumor volume distribution across groups.
-
-
Dosing and Monitoring:
-
Prepare fresh formulations of the test article, vehicle, and positive control daily.
-
Administer doses as determined by prior pharmacokinetic studies (e.g., once daily via oral gavage).
-
Measure tumor volumes and body weights three times per week as a measure of efficacy and toxicity, respectively.
-
-
Endpoint and Tissue Collection:
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³).
-
At termination, collect tumors and spleens. A portion of the tissue should be flash-frozen in liquid nitrogen immediately for subsequent pharmacodynamic analysis.
-
Pharmacodynamic (PD) Biomarker: Target Engagement
To confirm that the test article is engaging its intended target (BTK) in vivo, a target occupancy assay is essential.
-
Principle: A fluorescently-labeled covalent probe that also binds to Cys481 of BTK is used. If the test article has bound to BTK, it will block the binding of the probe.
-
Brief Protocol:
-
Homogenize harvested tumor or spleen tissue to generate a single-cell suspension or lysate.
-
Incubate the lysate with the fluorescent BTK probe.
-
Analyze the sample using SDS-PAGE and in-gel fluorescence scanning.
-
The reduction in fluorescent signal in the treated groups compared to the vehicle group corresponds to the level of BTK occupancy by the test drug.
-
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
This protocol details the assessment of the test article's efficacy in a mouse model of rheumatoid arthritis.
Materials
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Reagents: Type II Bovine Collagen, Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA).
-
Test Article & Controls: As described in Section 3.1.
Experimental Workflow Diagram
Caption: Workflow for a therapeutic collagen-induced arthritis (CIA) study.
Step-by-Step Protocol
-
Disease Induction:
-
Day 0 (Primary Immunization): Emulsify bovine type II collagen with an equal volume of CFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Prepare a similar emulsion using IFA instead of CFA. Administer a 100 µL booster injection.
-
-
Treatment Regimen:
-
Therapeutic Dosing (recommended): Begin monitoring mice for signs of arthritis around day 24. Once an animal develops a clinical score of 1 (see table below), enroll it in the study and begin daily dosing as per the randomized group assignment.
-
Prophylactic Dosing: Alternatively, dosing can begin before disease onset (e.g., on Day 0 or Day 20) to assess the compound's ability to prevent arthritis development.
-
-
Efficacy Assessment:
-
Score all four paws three times a week using a standardized clinical scoring system.
-
Measure paw thickness using digital calipers.
-
The primary endpoint is the reduction in the mean arthritis score.
-
| Clinical Score | Description of Paw |
| 0 | Normal, no evidence of erythema or swelling |
| 1 | Mild, but definite redness and swelling of the ankle or wrist |
| 2 | Moderate swelling and erythema |
| 3 | Severe swelling and erythema of the entire paw |
| 4 | Maximally inflamed limb with involvement of multiple joints |
| Max Score/Mouse | 16 |
-
Terminal Analysis:
-
At the end of the study (typically Day 45-56), collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest hind paws, fix in formalin, and process for histopathological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Conclusion and Best Practices
The successful preclinical evaluation of a novel compound like 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one hinges on a robust, hypothesis-driven approach. By assuming a plausible mechanism of action—in this case, BTK inhibition—we can leverage well-validated animal models that provide a strong basis for assessing potential therapeutic efficacy. It is imperative to integrate pharmacokinetic, pharmacodynamic, and efficacy readouts to build a comprehensive data package. This ensures that observed effects are dose-dependent and correlated with target engagement, providing the confidence needed to advance promising candidates toward clinical development.
Application Note: A Researcher's Guide to the Dissolution and Handling of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution, handling, and storage of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (CAS No. 888721-83-3). As a heterocyclic compound of interest in pharmaceutical development and chemical research, proper preparation of this compound in solution is critical for experimental accuracy and reproducibility.[1][2] Due to the limited availability of public solubility data, this guide presents a framework based on physicochemical principles and established laboratory best practices for small molecules. It includes a recommended primary protocol using Dimethyl Sulfoxide (DMSO), strategies for preparing aqueous working solutions, and troubleshooting common challenges.
Compound Overview and Physicochemical Properties
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a fused ring heterocyclic compound featuring a pyrrole and a triazine moiety.[1] The presence of a bromine atom enhances its utility as an intermediate for further chemical synthesis, particularly through reactions like nucleophilic substitution.[1] Understanding its fundamental properties is the first step toward developing a robust dissolution strategy.
Table 1: Physicochemical Properties of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
| Property | Value | Source(s) |
| CAS Number | 888721-83-3 | [3][4] |
| Molecular Formula | C₆H₄BrN₃O | [4] |
| Molecular Weight | 214.02 g/mol | [4][5] |
| Appearance | Solid, white powder | [6] |
| Purity | Typically ≥97% | [4] |
| Calculated LogP | 0.78 - 0.9 | [5] |
| Storage Temperature | 2-8°C or -20°C (refer to supplier) | [6][7] |
Safety, Handling, and Storage
Prior to handling, it is imperative to review the Safety Data Sheet (SDS) provided by the supplier.[8][9]
2.1 Hazard Identification This compound is classified with the GHS07 pictogram (Harmful) and the signal word "Warning".[5] Key hazard statements include:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
2.2 Recommended Handling Practices
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[10]
-
Avoid generating dust. For weighing, use a chemical balance in an enclosure or a draft shield.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
2.3 Storage of Solid Compound and Solutions
-
Solid: Store the solid compound in a tightly sealed container in a refrigerator (2-8°C) or freezer (-20°C) as recommended by the supplier.[6][7]
-
Stock Solutions: Once dissolved, it is best practice to aliquot the stock solution into single-use volumes and store them in a freezer at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.
Strategy for Solvent Selection and Dissolution
The primary challenge in working with novel compounds is the frequent lack of explicit solubility data. One supplier notes for a similar compound that solubility is "not available".[1] Therefore, a logical, step-wise approach is required.
3.1 The Rationale for Solvent Choice The calculated LogP of ~0.8 suggests that 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a moderately polar compound. For in vitro biological assays, the goal is typically to prepare a high-concentration stock solution in an organic solvent that is miscible with aqueous media.
-
Primary Recommendation (Polar Aprotic Solvents):
-
Dimethyl Sulfoxide (DMSO): This is the industry-standard solvent for preparing stock solutions of small molecules for high-throughput screening and biological assays. Its high polarity allows it to dissolve a vast range of compounds, and it is miscible with water.
-
Dimethylformamide (DMF): A suitable alternative to DMSO, though it is generally more toxic.
-
-
Secondary Options (For specific applications):
-
Ethanol (EtOH): While less effective at dissolving a broad range of compounds than DMSO, it may be required for certain cell types or in vivo studies where DMSO toxicity is a concern. Solubility is often significantly lower in ethanol.
-
3.2 Workflow for Solvent Selection
The following diagram outlines the decision-making process for selecting a solvent and preparing a test solution.
Caption: Workflow for selecting a solvent for a compound with unknown solubility.
Experimental Protocols
4.1 Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the most common method for preparing a stock solution for biological screening.
Materials:
-
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (solid)
-
Anhydrous/Biograde Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator bath
Procedure:
-
Determine Required Mass: Calculate the mass of the compound needed. For a 10 mM stock solution, the calculation is:
-
Mass (mg) = Desired Volume (mL) x 10 mmol/L x 214.02 g/mol x (1 L / 1000 mL) x (1000 mg / 1 g)
-
Simplified: Mass (mg) = Volume (mL) x 2.14
-
Example: To make 5 mL of a 10 mM stock, you need 5 x 2.14 = 10.7 mg.
-
-
Weigh Compound: Tare a suitable vial (e.g., 8 mL amber glass vial) on the analytical balance. Carefully weigh the calculated mass of the compound directly into the vial. Record the exact mass.
-
Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO to add.
-
Volume (mL) = [Mass (mg) / 214.02 ( g/mol )] / 10 (mmol/L) x (1000 mL / 1 L)
-
Simplified: Volume (mL) = Mass (mg) / 2.14
-
Example: If you weighed exactly 10.7 mg, add 5.0 mL of DMSO.
-
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source for any undissolved particulates.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (e.g., in a 37°C water bath) can be used as a last resort, but be cautious as it may accelerate compound degradation.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture.
4.2 Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the organic stock solution into an aqueous buffer or cell culture medium for final experiments.
Workflow Diagram:
Caption: Workflow for preparing aqueous working solutions from a DMSO stock.
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed for your final concentration. Crucially, ensure the final concentration of DMSO in the assay is low (typically <0.5%, and always consistent across all wells) to avoid solvent-induced artifacts.
-
Add Stock to Buffer: Add the aqueous buffer or medium to your final tube first. Then, add the small volume of DMSO stock directly into the buffer while vortexing or mixing. Never add aqueous buffer to the concentrated DMSO stock , as this will cause the compound to precipitate immediately.
-
Inspect and Use: Check that the final solution is clear. Working solutions in aqueous media are often not stable and should be prepared fresh for each experiment and used promptly.
Troubleshooting
Table 2: Common Dissolution Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO at room temperature. | Poor solubility at the target concentration. | - Vortex for a longer duration. - Use a bath sonicator for 10-15 minutes. - Warm the solution gently (e.g., 37°C) for a short period. - If it still doesn't dissolve, prepare the stock at a lower concentration (e.g., 5 mM or 1 mM). |
| Solution is clear in DMSO, but precipitates in aqueous buffer. | The compound is crashing out of solution due to its low aqueous solubility. | - Ensure you are adding the DMSO stock to the aqueous buffer, not the other way around. - Mix vigorously during dilution. - Lower the final compound concentration. - Check if your assay tolerates a slightly higher percentage of DMSO (e.g., 0.5% vs 0.1%). - Consider adding a biocompatible surfactant like Pluronic® F-68 or Tween® 80 to the aqueous buffer to increase solubility. |
| Stock solution color changes or appears cloudy after storage. | Compound degradation or precipitation due to freeze-thaw cycles or water absorption. | - Discard the solution. - When preparing new stock, ensure anhydrous DMSO is used. - Ensure vials are tightly capped. - Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
References
- 1. Buy 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (EVT-3145985) | 75841-27-9 [evitachem.com]
- 2. 6-broMopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [chemicalbook.com]
- 3. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [sigmaaldrich.com]
- 7. usbio.net [usbio.net]
- 8. chemscene.com [chemscene.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. Product Details - Azaricta Research [azarictalabs.com]
Application Notes & Protocols: 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one as a Versatile Precursor in Modern Drug Synthesis
Application Notes & Protocols: 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one as a Versatile Precursor in Modern Drug Synthesis
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] This guide provides an in-depth exploration of 6-bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, a key synthetic intermediate that offers a strategic entry point for the structural diversification of this important scaffold. We will detail its chemical properties, established synthetic protocols for its derivatization, and its application in the synthesis of kinase inhibitors and other potential therapeutic agents. The protocols provided are designed to be robust and reproducible for researchers in drug discovery and development.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine ring system, a fused heterocycle with a bridgehead nitrogen, has garnered significant attention from medicinal chemists due to its versatile biological activities.[2] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets. This scaffold is a key component in several kinase inhibitors and nucleoside analogs.[3] Notably, it is the core of Remdesivir, a broad-spectrum antiviral agent, and Brivanib, an antitumor drug.[2]
The utility of this scaffold stems from its unique electronic properties and the spatial arrangement of its nitrogen atoms, which can engage in crucial hydrogen bonding interactions within the active sites of enzymes like kinases.[3] The development of targeted therapies, particularly in oncology, has fueled the exploration of novel kinase inhibitors, with a significant portion of pharmaceutical research and development budgets dedicated to this area.[3]
6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (CAS 888721-83-3) has emerged as a critical building block for the synthesis of libraries of pyrrolotriazine derivatives.[4][5][6][7] The bromine atom at the C6 position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through various cross-coupling reactions. This allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective use and for ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃O | [7] |
| Molecular Weight | 214.02 g/mol | [7] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [4] |
| Purity | ≥97% | [7] |
| Boiling Point | 378.6±34.0 °C at 760 mmHg |
Safety and Handling: 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Utility and Key Reactions
The bromine atom at the C6 position of the pyrrolotriazine core is the key to its synthetic versatility. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Figure 1: Key synthetic transformations of 6-bromopyrrolo[2,1-f]triazin-4(3H)-one.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the C6 position of the pyrrolotriazine core and various aryl or heteroaryl boronic acids or esters.[9][10] This reaction is instrumental in synthesizing a wide range of kinase inhibitors, where the appended aryl group often plays a crucial role in binding to the target protein.[11]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) or Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds, a key transformation for introducing various amino functionalities at the C6 position.[12] This is particularly important for developing kinase inhibitors, as the amino group can act as a hydrogen bond donor or acceptor, significantly influencing binding affinity and selectivity.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add 6-bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq.), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.).[13]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up and Purification: Cool the reaction mixture to ambient temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling is a reliable method for introducing alkynyl groups at the C6 position.[14] The resulting alkynyl-substituted pyrrolotriazines can serve as precursors for further transformations or as final products with unique biological activities.
Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve 6-bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as THF or DMF.
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a solvent.[14]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Application in Kinase Inhibitor Synthesis
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in the design of inhibitors for various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][11] The C6 position is a key point for modification to enhance potency and selectivity.
Figure 2: Workflow for the synthesis and optimization of kinase inhibitors.
Conclusion
6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is a high-value precursor for the synthesis of a diverse range of biologically active molecules. Its utility in modern drug discovery, particularly in the development of kinase inhibitors, is well-established. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold, facilitating the development of novel therapeutics. The robustness of the cross-coupling reactions at the C6 position allows for a modular and efficient approach to library synthesis and lead optimization.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one [myskinrecipes.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. 6-broMopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 6-Bromopyrpyrrolo[2,1-f]triazin-4(3H)-one
Welcome to the technical support guide for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a nitrogen-containing heterocyclic molecule, its physicochemical properties can present unique hurdles in experimental settings.[1][2] This guide provides in-depth, evidence-based troubleshooting advice and detailed protocols to help you overcome these challenges and ensure the reliability and reproducibility of your results.
The pyrrolo[2,1-f][3][4][5]triazine core is a privileged scaffold in medicinal chemistry, notably as a key component of antiviral drugs and kinase inhibitors.[6][7] However, like many heterocyclic compounds, derivatives such as 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one often exhibit poor aqueous solubility, which can significantly impact biological assays and formulation development.[5][8][9][10]
This guide is structured in a question-and-answer format to directly address the common issues you may face. We will explore the underlying reasons for solubility limitations and provide a range of practical solutions, from simple solvent adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one in my aqueous buffer during a biological assay. What is the likely cause and how can I prevent this?
A1: Precipitation in aqueous buffers is a common issue for compounds with low water solubility.[10] The introduction of a compound from a concentrated DMSO stock into an aqueous environment can cause it to crash out of solution if its solubility limit is exceeded.[10]
Immediate Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay. It is crucial to determine the kinetic solubility of your compound to understand its behavior in an assay setting.[10]
-
Optimize DMSO Concentration: While DMSO is a powerful solvent, its concentration in the final assay medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation of highly insoluble compounds.
-
Modify the Dilution Protocol: Instead of a large single dilution, consider a serial dilution approach. It is often better to prepare an aqueous solution from the DMSO stock and then add this to the assay media, but be mindful that this lengthens the time the compound is at a high concentration in an aqueous environment, increasing the potential for precipitation.[10]
Q2: What are the best starting solvents for dissolving 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one?
A2: Based on its chemical structure, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a solid at room temperature and is expected to have better solubility in polar aprotic solvents.[11]
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for initial stock solutions of poorly soluble compounds for in vitro assays.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another strong polar aprotic solvent that can be effective.
-
N-methyl-2-pyrrolidone (NMP): NMP is a less common but sometimes more effective solubilizing agent for certain classes of compounds.
It is critical to use high-purity, anhydrous solvents, as water absorbed by hygroscopic solvents like DMSO can reduce the solubility of your compound.[10]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH adjustment can be a very effective technique for nitrogen-containing heterocyclic compounds.[4][5][12] The nitrogen atoms in the pyrrolotriazine ring system can be protonated at acidic pH, forming a more soluble salt.[13][14]
Experimental Approach:
-
Determine the pKa: The first step is to determine the pKa of the compound. This will indicate the pH range in which the compound will be ionized.
-
Solubility Profiling: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).
-
Measure Solubility: Add an excess of the compound to each buffer, equilibrate, and then measure the concentration of the dissolved compound.
For weakly basic drugs, a lower pH will lead to the ionized form, which generally has higher solubility.[4]
Q4: I need to improve the solubility for an in vivo study. What formulation strategies should I consider?
A4: For in vivo applications, simply using a strong organic solvent is often not feasible due to toxicity. More advanced formulation techniques are required to enhance solubility and bioavailability.[8][15]
Recommended Formulation Strategies:
-
Co-solvents: A mixture of a water-miscible solvent (in which the drug is highly soluble) and water can significantly increase solubility.[5][16][17] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within their cavity and presenting a hydrophilic exterior to the aqueous environment.[15]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[16] This can be achieved through methods like solvent evaporation or hot-melt extrusion.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which can lead to enhanced dissolution rates and solubility.[16]
The choice of method will depend on the specific properties of the drug, the desired route of administration, and the required dosage.[3][15]
Troubleshooting Guides and Protocols
Protocol 1: Determining the Kinetic Solubility of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
This protocol is adapted from standard methods for assessing kinetic solubility in early drug discovery.[10]
Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
In the 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Add a small volume of each DMSO concentration to the PBS buffer in the 96-well plate to achieve a final DMSO concentration of 1% or less. The final compound concentrations will span a range, for example, from 100 µM to 1 µM.
-
Seal the plate and incubate at room temperature for a set period (e.g., 2 hours), allowing time for any potential precipitation to occur.
-
Measure the absorbance of each well at a wavelength where the compound absorbs. A decrease in absorbance at higher concentrations, or visible precipitation, indicates the kinetic solubility limit.
Protocol 2: Enhancing Solubility using Co-solvents
Objective: To identify a suitable co-solvent system for increasing the solubility of the compound.
Materials:
-
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
-
Water-miscible solvents: Ethanol, Propylene Glycol, PEG 400
-
Deionized water
-
Vials and a vortex mixer
Procedure:
-
Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v) for each of the selected co-solvents.
-
Add an excess amount of the compound to each vial containing the different co-solvent mixtures.
-
Vortex the vials vigorously for 1-2 minutes and then allow them to equilibrate at a constant temperature (e.g., 25°C) for 24 hours.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Presentation:
| Co-solvent System | Ratio (v/v) | Solubility (µg/mL) |
| Ethanol/Water | 10:90 | |
| 20:80 | ||
| 50:50 | ||
| Propylene Glycol/Water | 10:90 | |
| 20:80 | ||
| 50:50 | ||
| PEG 400/Water | 10:90 | |
| 20:80 | ||
| 50:50 |
This table should be filled in with experimental data.
Diagrams
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Experimental workflow for co-solvent screening.
References
- 1. fiveable.me [fiveable.me]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [sigmaaldrich.com]
- 12. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. ijmsdr.org [ijmsdr.org]
Optimizing reaction conditions for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one synthesis
Welcome to the technical support center for the synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction conditions and achieve successful synthesis of this critical pharmaceutical intermediate.[1][2][3]
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my target compound, or in some cases, no product at all. What are the likely causes and how can I resolve this?
Answer:
Low or no yield in the synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one can stem from several factors, primarily related to starting material quality, reaction conditions, and reagent stoichiometry.
1. Purity of Starting Materials:
-
Expertise & Experience: The purity of your starting materials is paramount. For instance, a common precursor, 1-aminopyrrole, is susceptible to oxidation and can degrade upon exposure to air, often indicated by a color change from white to yellow or brown.[4] Using degraded starting materials will inevitably lead to poor yields and the formation of impurities.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your starting materials for any discoloration or change in physical appearance.
-
Purification: If you suspect degradation, consider purifying the starting material before use. Recrystallization or column chromatography are common methods.
-
Proper Storage: Store sensitive reagents, like 1-aminopyrrole derivatives, under an inert atmosphere (e.g., argon or nitrogen) and at recommended temperatures (typically 2-8°C) to prevent degradation.[3]
-
2. Inadequate Reaction Temperature:
-
Expertise & Experience: The cyclization step to form the triazinone ring often requires heating to proceed at an optimal rate.[4] Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessive heat can cause decomposition of reactants or the desired product.
-
Troubleshooting Steps:
-
Temperature Optimization: If the literature protocol is not yielding the desired results, a systematic temperature screen is recommended. Start with the reported temperature and then explore a range of ±10-20°C to identify the optimal condition for your specific setup.
-
Accurate Monitoring: Ensure your reaction temperature is being accurately monitored and controlled. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
3. Improper Solvent and Moisture Control:
-
Expertise & Experience: The choice of solvent is critical, and the presence of moisture can be detrimental in many organic reactions, leading to unwanted side products.[4]
-
Troubleshooting Steps:
-
Use of Dry Solvents: When anhydrous conditions are specified in the protocol, use freshly dried solvents. Standard techniques for drying solvents, such as distillation over a suitable drying agent, should be employed.
-
Inert Atmosphere: To prevent the introduction of atmospheric moisture, conduct the reaction under an inert atmosphere (argon or nitrogen). This is especially important when using moisture-sensitive reagents.
-
Flame-Dried Glassware: Use flame-dried glassware to remove any adsorbed moisture from the surfaces of your reaction vessels.
-
4. Incorrect Reagent Stoichiometry:
-
Expertise & Experience: An improper ratio of reactants can result in the incomplete conversion of the limiting reagent, thus lowering the yield.[4]
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all your calculations for the amounts of each reagent to be used.
-
Use of Excess Reagent: In some cases, using a slight excess (e.g., 1.1-1.2 equivalents) of one of the reactants can drive the reaction to completion. This is a common strategy in condensation reactions.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions and how can I minimize them?
Answer:
The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their formation.
1. Side Reactions Involving the Starting Material:
-
Expertise & Experience: As mentioned, the degradation of starting materials is a primary source of impurities. For instance, the oxidation of 1-aminopyrrole can lead to a cascade of unwanted products.
-
Mitigation Strategy: The most effective strategy is to use high-purity starting materials and handle them under an inert atmosphere.
2. Rearrangement of Intermediates:
-
Expertise & Experience: The synthesis of pyrrolo[2,1-f][1][4][5]triazin-4(3H)-ones can sometimes be accompanied by the formation of isomeric byproducts through the rearrangement of intermediates. For example, the rearrangement of pyrrolo[1,2-d][1][4]oxadiazines has been reported as a synthetic route to the desired product, but incomplete rearrangement can lead to a mixture of isomers.[6]
-
Mitigation Strategy: Careful control of reaction conditions, such as temperature and reaction time, is crucial to favor the desired reaction pathway. Following a well-established and optimized protocol is highly recommended.
3. Over-bromination or Side Reactions of Bromine:
-
Expertise & Experience: If the bromination step is not well-controlled, it can lead to the formation of di-brominated or other over-brominated species. The position of bromination is also critical and can be influenced by the reaction conditions.
-
Mitigation Strategy:
-
Controlled Addition of Brominating Agent: Add the brominating agent slowly and at a controlled temperature to prevent localized high concentrations.
-
Stoichiometric Control: Use the correct stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Purification Strategy:
-
Expertise & Experience: If impurities are still present, a robust purification strategy is necessary.
-
Recommended Method: Column chromatography on silica gel is a common and effective method for purifying 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. A gradient elution system, for example, with ethyl acetate and hexane, can be optimized to separate the desired product from impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one?
A1: A common synthetic approach involves the cyclization of a suitably substituted pyrrole precursor. One reported method involves the reaction of a 1-amino-1H-pyrrole-2-carboxamide derivative with a cyclizing agent like formamide at elevated temperatures.[5] Another approach is the rearrangement of a pyrrolo[1,2-d][1][4]oxadiazine intermediate.[6] The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: What are the key reaction parameters to monitor for this synthesis?
A2: The following table summarizes the critical parameters and their typical ranges.
| Parameter | Typical Range/Condition | Rationale |
| Temperature | 100-165°C | To overcome the activation energy for the cyclization reaction. Needs to be optimized to prevent degradation.[5] |
| Reaction Time | 2-24 hours | To ensure complete conversion of the starting material. Monitor by TLC. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of sensitive reagents and intermediates.[4] |
| Solvent | High-boiling, aprotic solvents (e.g., formamide, DMF) | To facilitate the reaction at elevated temperatures and solvate the reactants.[5] |
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. Choose a solvent system that provides good separation of the starting material and the product.
Experimental Workflow for Synthesis and Monitoring:
Caption: General experimental workflow for the synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Q4: What are the safety considerations for this synthesis?
A4: 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8] Always handle this compound and its precursors in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before starting any experimental work.
References
- 1. Buy 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (EVT-3145985) | 75841-27-9 [evitachem.com]
- 2. 6-broMopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [chemicalbook.com]
- 3. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
Welcome to the dedicated technical support guide for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (CAS No. 888721-83-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios related to its handling, stability, and potential degradation.
I. Frequently Asked Questions (FAQs)
This section covers the most common initial questions regarding the handling and storage of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Question 1: What are the recommended storage conditions for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one?
Answer: For long-term stability, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one should be stored as a solid at temperatures ranging from 4°C to -20°C.[1][2][3] The compound is typically shipped at room temperature as a solid, which is acceptable for short durations.[1][4] Upon receipt, it is crucial to transfer it to the recommended cold storage to minimize the risk of thermal degradation over time. The material should be stored in a tightly sealed container to protect it from moisture.
Question 2: My solid 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one has changed color. Is it still usable?
Answer: A visual color change in the solid material (e.g., from off-white to yellow or brown) can be an indicator of degradation. This could be due to prolonged exposure to light, elevated temperatures, or reaction with atmospheric components. Before using the material, we recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess its integrity. Compare the purity of the discolored material to a fresh or properly stored sample if available.
Question 3: What solvents are recommended for dissolving 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one?
Answer: Based on its chemical structure, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For analytical purposes, acetonitrile and methanol may also be suitable. When preparing stock solutions, it is advisable to make them fresh for each experiment. If storage of solutions is necessary, they should be aliquoted into small volumes in tightly sealed vials and stored at -20°C or below to minimize solvent evaporation and potential degradation. We recommend conducting a preliminary solubility test on a small scale.
Question 4: Is 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one sensitive to light?
II. Troubleshooting Guide: Investigating Potential Degradation
This guide will help you troubleshoot common experimental issues that may be linked to the degradation of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Scenario 1: Loss of Compound Activity or Inconsistent Results
-
Observation: You notice a significant drop in the expected biological or chemical activity of your compound, or your results are not reproducible across different batches or over time.
-
Potential Cause: This is a classic sign of compound degradation. The parent molecule may be breaking down into less active or inactive species. The fused pyrrolotriazinone core contains several sites susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Scenario 2: Appearance of Unexpected Peaks in Analytical Chromatograms
-
Observation: When analyzing your sample via HPLC or LC-MS, you observe new peaks that were not present in the initial analysis of the compound.
-
Potential Cause: The appearance of new peaks strongly suggests the formation of degradation products. The nature of these degradants will depend on the stress conditions the compound has been exposed to (e.g., pH, light, temperature, oxidants).
-
Investigative Steps:
-
Characterize the New Peaks: If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks. This information is crucial for proposing potential structures of the degradation products.
-
Hypothesize Degradation Pathways: Based on the chemical structure of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, consider the following potential degradation reactions:
-
Hydrolysis: The lactam (amide) bond within the triazinone ring is a likely site for hydrolysis, especially in acidic or basic media. This would lead to a ring-opening event. Studies on similar heterocyclic compounds have shown extreme instability in alkaline conditions and lability in acidic conditions.[5]
-
Oxidation: The electron-rich pyrrole ring could be susceptible to oxidation.
-
Photodegradation: UV or visible light could induce complex rearrangements or cleavage of the ring system.[5]
-
Caption: Potential degradation pathways of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
-
III. Protocols for Stability Assessment (Forced Degradation Studies)
To proactively understand the stability profile of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a forced degradation study is recommended.[6][7] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation.[8]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method. A good stability-indicating method can resolve the parent compound from all potential degradation products.
General Procedure:
-
Prepare a stock solution of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
For each condition below, mix the stock solution with the stressor solution.
-
Analyze the samples by a suitable method (e.g., RP-HPLC with a PDA detector) at initial time (t=0) and at various subsequent time points.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient, as this range is optimal for detecting and quantifying degradants.[9]
Quantitative Data Summary Table
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours | High |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 30 min, 1, 2, 4 hours | Very High |
| Oxidative | 3% H₂O₂ | Room Temp | 2, 6, 12, 24 hours | Moderate |
| Thermal | Solid & Solution | 80°C | 1, 3, 7 days | Low to Moderate |
| Photolytic | Solid & Solution | ICH Option 2 | As per ICH Q1B | Moderate to High |
Detailed Experimental Protocols
1. Acidic Hydrolysis
-
Step 1: Add 1 mL of the compound stock solution to a vial containing 1 mL of 0.1 M HCl.
-
Step 2: Cap the vial and place it in a water bath or oven at 60°C.
-
Step 3: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
2. Basic Hydrolysis
-
Step 1: Add 1 mL of the compound stock solution to a vial containing 1 mL of 0.1 M NaOH.
-
Step 2: Keep the vial at room temperature. Due to expected high reactivity, sample at shorter intervals.
-
Step 3: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
3. Oxidative Degradation
-
Step 1: Add 1 mL of the compound stock solution to a vial containing 1 mL of 3% H₂O₂.
-
Step 2: Keep the vial at room temperature, protected from light.
-
Step 3: At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
4. Thermal Degradation
-
Step 1 (Solid): Place a small amount of the solid compound in a clear glass vial and keep it in an oven at 80°C.
-
Step 2 (Solution): Prepare a solution of the compound in a suitable solvent, place it in a clear glass vial, and keep it in an oven at 80°C.
-
Step 3: At each time point, prepare a sample for analysis by dissolving the solid or diluting the solution.
5. Photostability
-
Step 1: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Step 2: A control sample should be kept in the dark under the same temperature conditions.
-
Step 3: After the exposure period, analyze both the light-exposed and dark control samples.
By systematically applying these troubleshooting guides and stability assessment protocols, you can ensure the integrity of your 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one and the reliability of your experimental data.
References
- 1. usbio.net [usbio.net]
- 2. chemscene.com [chemscene.com]
- 3. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencegate.app [sciencegate.app]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one Experiments
Welcome to the technical support center for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound. Drawing from established synthetic protocols and the inherent chemical properties of the pyrrolotriazine scaffold, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Synthesis and Purification
The synthesis of the 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one core is a critical step that can present several challenges, from achieving desired yields to ensuring the purity of the final product. Below are common issues and their resolutions.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My synthesis of the pyrrolo[2,1-f][1][2]triazin-4(3H)-one core is resulting in low yields. What are the critical parameters to optimize?
Low yields in the synthesis of this scaffold can often be attributed to incomplete reactions, side product formation, or degradation of the product under the reaction conditions. Several synthetic strategies exist for the broader pyrrolo[2,1-f][1][2]triazine class, and optimization will depend on the chosen route.[3]
A common and practical approach involves the rearrangement of pyrrolo-[1,2-d][1][4]oxadiazines.[3][5] In this multi-step synthesis, several points are critical:
-
Formation of 1-aminopyrroles: The efficiency of this step is crucial. Ensure the complete consumption of the starting pyrrole-2-carboxamide. Monitoring the reaction by TLC or LC-MS is recommended.
-
Cyclization Conditions: The final cyclization to form the triazinone ring is often the most sensitive step. The choice of reagents and reaction conditions can significantly impact the yield. For instance, in methods involving intramolecular cyclization, the combination of triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) has been used, but the formation of side products is possible.[3]
-
Nucleophile-Induced Rearrangement: If you are using the rearrangement of a pyrrolooxadiazine intermediate, the choice of nucleophile and solvent is paramount. A screening of conditions, as detailed in the literature, may be necessary to find the optimal combination for your specific substrate.[5]
Troubleshooting Flowchart for Low Yields in Synthesis
Caption: Troubleshooting workflow for low synthetic yields.
Question 2: I am observing a significant amount of a closely-related impurity during purification. What could it be and how can I remove it?
A common issue in heterocyclic synthesis is the formation of regioisomers or related byproducts. In the synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones, a potential side product during certain cyclization strategies is the formation of an isomeric structure.[3]
-
Identification: Characterization by 2D NMR (NOESY or HMBC) and high-resolution mass spectrometry is essential to confirm the structure of the impurity.
-
Purification Strategy:
-
Column Chromatography: Fine-tuning the solvent system for flash chromatography is the most common approach. A shallow gradient of a more polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexanes) can help resolve closely eluting spots.
-
Recrystallization: If the product is a solid and the impurity has different solubility characteristics, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
| Purification Method | Advantages | Disadvantages |
| Flash Chromatography | Widely applicable, good for resolving mixtures. | Can be time-consuming and use large solvent volumes. |
| Recrystallization | Can provide very high purity, scalable. | Dependent on the compound's solubility and crystallinity; potential for product loss. |
| Preparative HPLC | High resolution for difficult separations. | Expensive, limited sample load. |
II. Handling, Storage, and Stability
The stability of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a key factor for its successful application in further reactions or biological assays.
Frequently Asked Questions (FAQs) - Stability and Handling
Question 3: What are the recommended storage conditions for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one?
Commercial suppliers recommend storing 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one at 4°C or -20°C.[4][6] It is typically supplied as a solid. To ensure long-term stability, it should be stored in a tightly sealed container, protected from light and moisture.
Question 4: I am having trouble dissolving the compound for my reaction/assay. What are its solubility properties?
The solubility of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is not extensively documented in publicly available literature. However, based on its structure—a moderately polar heterocyclic compound—it is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It may have limited solubility in less polar solvents like dichloromethane and ethyl acetate, and poor solubility in non-polar solvents like hexanes and in water. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.
Question 5: Are there any known incompatibilities or degradation pathways I should be aware of?
While specific degradation pathways are not detailed in the available literature, the chemical structure suggests potential sensitivities:
-
Strong Nucleophiles: The bromine atom on the pyrrole ring can be susceptible to nucleophilic substitution reactions.[1] This reactivity can be exploited for further derivatization but should be considered when planning reactions with other nucleophilic reagents.
-
Strong Acids/Bases: The lactam functionality within the triazinone ring could be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.
-
Reducing Agents: The N-N bond within the triazine ring could be labile under certain reductive conditions.
It is always advisable to perform small-scale stability tests under your specific experimental conditions if degradation is suspected.
III. Application in Further Reactions
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a valuable intermediate, particularly as a scaffold for kinase inhibitors.[7][8] The bromine atom serves as a key handle for introducing further diversity.
Frequently Asked Questions (FAQs) - Reactions and Applications
Question 6: I am planning a Suzuki or other cross-coupling reaction using the bromine atom. What are the key considerations?
The bromine at the 6-position is on an electron-rich pyrrole ring, making it suitable for various palladium-catalyzed cross-coupling reactions.
-
Catalyst and Ligand Choice: A screening of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands may be necessary to achieve optimal results. The choice will depend on the specific coupling partner.
-
Base Selection: An appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the catalytic cycle. The base strength should be carefully considered to avoid potential side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the desired product, as prolonged reaction times at high temperatures can lead to debromination or other side reactions.
Reaction Scheme: Cross-Coupling Application
Caption: General scheme for a Suzuki cross-coupling reaction.
IV. Analytical Characterization
Accurate characterization is vital to confirm the identity and purity of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Frequently Asked Questions (FAQs) - Analysis
Question 7: What are the expected signals in the ¹H NMR spectrum?
The ¹H NMR spectrum should show distinct signals for the protons on the pyrrolotriazine core. The exact chemical shifts will be influenced by the solvent used. Key expected signals include protons on the pyrrole ring and the N-H proton of the triazinone, which may be broad. Analytical data including NMR is often available from suppliers.[2]
Question 8: How can I confirm the molecular weight and purity of my sample?
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a standard method to confirm the molecular weight (214.02 g/mol for C₆H₄BrN₃O).[4] Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid is a good starting point for method development. Purity is typically reported as ≥97% by commercial vendors.[4]
This guide provides a foundational understanding of the common issues and solutions related to working with 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. For more complex challenges, consulting the primary literature on the synthesis and application of this and related scaffolds is highly recommended.
References
- 1. Buy 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (EVT-3145985) | 75841-27-9 [evitachem.com]
- 2. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol|BLD Pharm [bldpharm.com]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one [myskinrecipes.com]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Technical Support Guide for Enhanced Yields
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and ultimately increase your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in the laboratory.
Understanding the Core Synthesis: Two Primary Routes
The successful synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a crucial intermediate for various kinase inhibitors, hinges on a robust synthetic strategy.[1][2] Two principal pathways are generally considered:
-
Direct Bromination of the Pyrrolotriazinone Core: This approach involves the initial synthesis of the unsubstituted Pyrrolo[2,1-f]triazin-4(3H)-one, followed by a selective bromination at the C6 position.
-
Integrated Bromination during Cyclization: This more elegant approach introduces the bromine atom during the formation of the pyrrolotriazinone ring system from a suitably substituted pyrrole precursor.
This guide will focus on providing detailed protocols and troubleshooting for both methodologies, allowing you to choose the most suitable path for your research needs.
FAQs: Quick Answers to Common Questions
Here we address some of the most frequently asked questions regarding the synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Q1: What is the most common cause of low yields in this synthesis?
A: Low yields can stem from several factors, but the most common culprits are incomplete reaction, the formation of side products due to over-bromination or reaction at other positions, and challenges in purification. For instance, the pyrrole ring is electron-rich and susceptible to multiple brominations if the reaction conditions are not carefully controlled.[3]
Q2: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended. 1H NMR and 13C NMR spectroscopy will confirm the structure, including the position of the bromine atom. Mass spectrometry (MS) will verify the molecular weight.[4] High-performance liquid chromatography (HPLC) is ideal for assessing purity.
Q3: Are there any specific safety precautions I should take?
A: Yes. Brominating agents such as N-Bromosuccinimide (NBS) and bromine (Br2) are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
Q4: What are the key storage conditions for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one?
A: The compound should be stored in a cool, dry place, typically at 4°C, to prevent degradation.[6]
Troubleshooting Guide: From Low Yields to Purification Woes
This section provides a structured approach to troubleshooting common issues you may encounter during the synthesis.
Scenario 1: Low or No Yield of the Desired Product
| Potential Cause | Underlying Rationale & Solution |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can decompose over time. It is crucial to use a fresh, high-purity batch of NBS for optimal results. Consider testing the activity of your NBS on a known, reactive substrate before proceeding with your main reaction. |
| Suboptimal Reaction Temperature | Electrophilic aromatic substitution reactions are sensitive to temperature. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can lead to the formation of undesired side products and decomposition. We recommend starting at a lower temperature (e.g., 0°C) and gradually warming to room temperature while monitoring the reaction progress by TLC or LC-MS. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact the reactivity of the brominating agent and the stability of the intermediates. Dichloromethane (DCM) and acetonitrile (ACN) are commonly used solvents for bromination reactions. If you are experiencing low yields, consider screening other aprotic solvents. |
| Issues with the Starting Material | The purity of the starting pyrrolo[2,1-f]triazin-4(3H)-one is critical. Impurities can interfere with the reaction. Ensure your starting material is fully characterized and purified before use. |
Scenario 2: Formation of Multiple Products (Lack of Selectivity)
| Potential Cause | Underlying Rationale & Solution |
| Over-bromination | The pyrrole ring is highly activated towards electrophilic substitution, making it prone to di- or even tri-bromination.[3] To mitigate this, use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Adding the brominating agent slowly and at a low temperature can also help to control the reaction. |
| Bromination at other positions | While the C6 position is electronically favored, bromination can potentially occur at other positions on the pyrrole ring. The choice of brominating agent and solvent can influence regioselectivity. Milder brominating agents like NBS are generally more selective than molecular bromine (Br2).[5] |
| Reaction with the Triazinone Ring | While less likely, interaction with the triazinone portion of the molecule is a possibility under harsh conditions. Sticking to milder reaction conditions will minimize this risk. |
Scenario 3: Difficulty in Product Purification
| Potential Cause | Underlying Rationale & Solution |
| Co-elution of Product and Byproducts | If the polarity of your desired product and a major byproduct are very similar, separation by column chromatography can be challenging. Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides better separation. |
| Product Insolubility | The product may precipitate out during workup or purification. If this occurs, try using a different solvent for extraction or chromatography. In some cases, trituration with a suitable solvent can be an effective purification method. |
| Residual Reagents | Succinimide, a byproduct of NBS bromination, can sometimes be difficult to remove. A simple aqueous wash during the workup is usually sufficient to remove it. |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the two primary synthetic routes.
Protocol 1: Direct Bromination of Pyrrolo[2,1-f]triazin-4(3H)-one
This protocol is adapted from general principles of electrophilic aromatic bromination of electron-rich heterocycles.
Workflow Diagram:
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one [myskinrecipes.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Overcoming Resistance to 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one Derivatives
Welcome to the technical support center for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising class of kinase inhibitors in their experiments. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of inhibitors targeting a range of oncogenic kinases including EGFR, VEGFR-2, c-Met, and HER2.[3][4] As with many targeted therapies, the emergence of drug resistance can be a significant hurdle. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and overcome resistance to these compounds in your research.
Troubleshooting Guide: Addressing Reduced Efficacy and Resistance
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your in vitro and in vivo experiments.
Initial Observations: Decreased Potency and Cell Viability
Question 1: I've observed a gradual or sudden decrease in the efficacy of my 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one derivative in my cancer cell line. How can I confirm and quantify this resistance?
Answer: The first step is to quantitatively confirm the shift in potency. This is typically achieved by re-evaluating the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value (generally 2-fold or higher) is a strong indicator of acquired resistance.
Experimental Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of your 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one derivative in complete cell culture medium. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as your highest compound concentration).
-
Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Incubate for a period that is consistent with your standard experimental protocol (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Subsequently, solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure ATP levels, which correlate with cell viability.
-
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each cell line.
Table 1: Example IC50 Shift Indicating Acquired Resistance
| Cell Line | 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one Derivative (IC50) | Fold Change |
| Parental (Sensitive) | 10 nM | - |
| Resistant | 150 nM | 15x |
Question 2: My compound shows high potency in a biochemical kinase assay but is significantly less effective in cell-based assays. What are the potential reasons for this discrepancy?
Answer: This is a common challenge in drug discovery and can be attributed to several factors that are not present in a purified enzyme assay.[5] These include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump the compound out of the cell, preventing it from reaching an effective intracellular concentration.[6]
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Target Engagement: The target kinase may be in a cellular complex or subcellular location that is inaccessible to the compound.
To investigate these possibilities, you can perform permeability assays (e.g., PAMPA), use efflux pump inhibitors in combination with your compound, and conduct metabolic stability assays.
Investigating Mechanisms of Acquired Resistance
Once you have confirmed resistance, the next step is to elucidate the underlying mechanism. Resistance to kinase inhibitors typically falls into two main categories: on-target alterations and activation of bypass signaling pathways.[7]
Question 3: How can I determine if resistance is due to a mutation in the target kinase?
Answer: On-target resistance often involves the acquisition of mutations in the kinase domain that either directly impair inhibitor binding or alter the conformation of the ATP-binding pocket. A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[8]
Workflow for Investigating On-Target Resistance
Experimental Protocol: Kinase Domain Sequencing
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from both parental and resistant cell lines and synthesize cDNA using a reverse transcriptase kit.
-
PCR Amplification: Design primers that flank the coding sequence of the target kinase's ATP-binding domain. Perform PCR to amplify this region from the cDNA of both cell lines.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. For a more comprehensive analysis, consider next-generation sequencing (NGS) to identify potential polyclonal mutations.
-
Sequence Analysis: Align the sequencing results from the resistant cell line with the sequence from the parental line and the reference sequence to identify any mutations.
Question 4: If there are no mutations in the target kinase, what other resistance mechanisms should I investigate?
Answer: The absence of on-target mutations strongly suggests the activation of bypass signaling pathways. Cancer cells can develop resistance by upregulating parallel signaling cascades that maintain downstream pro-survival signals, even when the primary target is inhibited.[9] For inhibitors of EGFR, c-Met, and VEGFR-2, common bypass pathways include:
-
MET Amplification: A frequent mechanism of resistance to EGFR inhibitors.[9]
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation of FGFR, AXL, or HER2 can compensate for the inhibition of the primary target.[5]
-
Downstream Pathway Activation: Constitutive activation of pathways like PI3K/Akt/mTOR or RAS/RAF/MEK/ERK can render the cells independent of the upstream targeted kinase.[8]
Investigating Bypass Signaling Pathways
Experimental Protocol: Western Blot Analysis for Bypass Pathways
-
Cell Lysis: Lyse both parental and resistant cells, with and without treatment with your inhibitor, using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key phosphorylated and total proteins in suspected bypass pathways (e.g., p-MET, MET, p-Akt, Akt, p-ERK, ERK).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A significant increase in the phosphorylation of a bypass pathway protein in the resistant line is indicative of its activation.
Question 5: How can I overcome resistance mediated by bypass pathways?
Answer: A logical strategy to overcome bypass pathway-mediated resistance is to use a combination therapy approach. By co-administering your 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one derivative with an inhibitor of the identified bypass pathway, you can simultaneously block both the primary target and the escape route.[5] For example, if MET amplification is identified as the resistance mechanism to an EGFR inhibitor, combining it with a c-Met inhibitor would be a rational approach.
Frequently Asked Questions (FAQs)
Q1: What are the known kinase targets for compounds with the pyrrolo[2,1-f][1][2][3]triazine scaffold? A1: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a component of inhibitors targeting several important kinases in cancer therapy, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Human Epidermal Growth Factor Receptor 2 (HER2).[1][4][10]
Q2: What is the significance of the 6-Bromo substitution? A2: The bromine atom at the 6-position of the pyrrolo[2,1-f]triazin-4(3H)-one core is often introduced as a handle for further chemical modification through cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.[2]
Q3: Can resistance to these inhibitors be intrinsic? A3: Yes, cancer cells can exhibit intrinsic (pre-existing) resistance to a kinase inhibitor. This can be due to pre-existing mutations in the target kinase or the constitutive activation of bypass signaling pathways.
Q4: What are some general best practices to avoid experimental artifacts when working with these inhibitors? A4: To ensure the reliability of your results, it is important to:
-
Regularly authenticate your cell lines.
-
Use low-passage number cells to avoid genetic drift.
-
Prepare fresh stock solutions of your inhibitor and store them appropriately.
-
Always include a vehicle control (e.g., DMSO) in your experiments.
-
Confirm the expression and activity of the target kinase in your cell model before initiating extensive studies.
Q5: Are there any known resistance mechanisms specific to the pyrrolo[2,1-f][1][2][3]triazine scaffold itself? A5: Currently, there is no published evidence to suggest resistance mechanisms that are unique to the pyrrolo[2,1-f][1][2][3]triazine scaffold itself. Resistance is typically driven by alterations in the target kinase or the broader cellular signaling network, as is common for most kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one [myskinrecipes.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel C-5 aminomethyl pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Resistance and Novel Targets Mediating Resistance to EGFR and c-Met Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New C-5 substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Pyrrolo[2,1-f]triazine Analogs
Welcome to the technical support center for researchers engaged in the SAR optimization of pyrrolo[2,1-f]triazine analogs. This guide is designed to provide practical, in-depth answers to common challenges encountered during the discovery and development of this important class of molecules, which are integral to numerous kinase inhibitors.[1][2] This resource combines troubleshooting strategies, protocol optimization, and mechanistic explanations to facilitate your research.
Section 1: Foundational Assays & Initial Hit Validation
This section addresses common issues that arise during the initial screening and validation of newly synthesized pyrrolo[2,1-f]triazine analogs.
Q1: My primary biochemical kinase assay shows high variability and poor reproducibility for my pyrrolo[2,1-f]triazine series. What are the likely causes and how can I improve my assay?
High variability in biochemical assays is a frequent challenge that can obscure true SAR trends. The root cause often lies in compound handling, assay conditions, or reagent stability.
Likely Causes & Troubleshooting Steps:
-
Compound Solubility and Aggregation:
-
Causality: Pyrrolo[2,1-f]triazine scaffolds, particularly when decorated with hydrophobic moieties, can have poor aqueous solubility. At concentrations used in assays, they may precipitate or form aggregates. These aggregates can non-specifically sequester the kinase, leading to false-positive inhibition signals and erratic dose-response curves.[3]
-
Solution:
-
Visual Inspection: Before running the assay, visually inspect the compound dilutions in assay buffer for any signs of precipitation.
-
Detergent Addition: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer to disrupt potential aggregates.[3]
-
Solvent Concentration: Ensure the final concentration of your DMSO stock solvent is consistent across all wells and typically does not exceed 1%.
-
-
-
ATP Concentration and Competitive Inhibition:
-
Causality: Most pyrrolo[2,1-f]triazine kinase inhibitors are ATP-competitive.[4] The measured IC50 value is therefore highly dependent on the ATP concentration in the assay.[5][6] Inconsistent ATP concentrations between experiments will lead to IC50 shifts.[7][8]
-
Solution:
-
Standardize ATP Concentration: For routine SAR screening, use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase. This ensures that the IC50 value is a closer approximation of the inhibitor's affinity (Ki).[7][9]
-
Fresh ATP Stocks: ATP solutions can degrade upon repeated freeze-thaw cycles.[7] Prepare and use fresh ATP stocks for each set of experiments to ensure concentration accuracy.
-
-
-
Enzyme Stability and Concentration:
-
Causality: Recombinant kinases can be unstable, losing activity over the course of an experiment, especially if the enzyme concentration is too low.[3] Excessively high enzyme concentrations can lead to rapid substrate depletion and non-linear reaction kinetics.[3][8]
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment to determine the linear range of the kinase reaction. Ensure your assay endpoint falls within this linear phase.[7]
-
Enzyme Titration: Titrate the kinase to find a concentration that gives a robust signal-to-background ratio without consuming more than 10-15% of the substrate during the reaction time.
-
-
Workflow for Troubleshooting Assay Variability
Below is a systematic workflow to diagnose and resolve issues with assay reproducibility.
Caption: A troubleshooting decision tree for kinase assay variability.
Section 2: SAR Optimization - Potency and Cellular Activity
Once a reliable primary assay is established, the focus shifts to improving compound properties. A common and frustrating issue is the disconnect between biochemical potency and cellular activity.
Q2: My pyrrolo[2,1-f]triazine analog has a potent IC50 (<10 nM) in the biochemical assay, but shows little to no activity in a cell-based assay. What are the most likely reasons for this discrepancy?
This is a classic challenge in drug discovery, often referred to as the "biochemical-to-cellular gap." The complex environment of a living cell introduces several barriers that are not present in a purified enzyme assay.[10]
Primary Causes and Investigative Strategies:
-
Poor Cell Permeability:
-
Causality: The compound may be unable to cross the cell membrane to reach its intracellular kinase target. This is often due to properties like high polarity, an excessive number of hydrogen bond donors, or a high molecular weight.[11]
-
Troubleshooting:
-
Physicochemical Properties: Calculate properties like cLogP, topological polar surface area (TPSA), and the number of hydrogen bond donors (HBDs). Generally, lower TPSA (<140 Ų) and fewer HBDs (<5) favor passive diffusion.
-
Permeability Assays: Directly measure permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.
-
Structural Modification: A key SAR strategy is to mask polar groups or introduce lipophilic moieties to improve permeability.[11] Forming intramolecular hydrogen bonds can also shield polar groups and improve membrane transit.[12][13][14]
-
-
-
High Protein Binding:
-
Causality: The compound may bind extensively to proteins in the cell culture media (e.g., albumin in fetal bovine serum) or non-specifically to intracellular proteins. This reduces the free concentration of the inhibitor available to engage the target kinase.
-
Troubleshooting:
-
Serum-Shift Assay: Measure the IC50 of your compound in the biochemical assay with and without the addition of human or bovine serum albumin (e.g., 4% HSA). A significant rightward shift (higher IC50) in the presence of albumin indicates high protein binding.
-
Reduce Lipophilicity: Highly lipophilic compounds (high cLogP) often exhibit higher plasma protein binding. SAR efforts can be directed to reduce lipophilicity while maintaining potency.
-
-
-
Active Efflux by Transporters:
-
Causality: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Troubleshooting:
-
Co-dosing with Efflux Inhibitors: Run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). If cellular activity is restored, it strongly suggests your compound is an efflux substrate.
-
Cell Lines with Varying Transporter Expression: Test your compounds in cell lines that overexpress specific transporters (e.g., MDR1-MDCK cells) to confirm this liability.[14]
-
-
-
High Intracellular ATP Concentration:
-
Causality: As an ATP-competitive inhibitor, your compound must compete with high physiological concentrations of ATP inside the cell (typically 1-10 mM), which are much higher than the Km-level concentrations used in biochemical assays.[7] This competition significantly reduces the apparent potency of the inhibitor in a cellular context.
-
Troubleshooting:
-
Measure Ki: Determine the inhibitor's dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation. Ki is independent of ATP concentration and provides a truer measure of binding affinity.[5]
-
High-ATP Biochemical Assay: Re-run your biochemical assay with a high ATP concentration (e.g., 2 mM) to better mimic the cellular environment and predict cellular potency more accurately.
-
-
Sample SAR Table: Bridging the Biochemical-Cellular Gap
The table below illustrates a hypothetical SAR campaign for a pyrrolo[2,1-f]triazine series targeting Kinase X, showcasing how different modifications impact key parameters.
| Compound | R1 Group | Kinase IC50 (nM) [ATP=Km] | Cell Viability EC50 (µM) | PAMPA Pe (10⁻⁶ cm/s) | % Human Plasma Protein Binding |
| 1a | -H | 8.5 | > 20 | 0.5 (Low) | 99.5 |
| 1b | -CH₃ | 7.9 | 15.2 | 2.1 (Moderate) | 98.8 |
| 1c | -OCH₃ | 15.1 | 5.4 | 3.5 (Moderate) | 95.1 |
| 1d | -F | 6.2 | 1.1 | 8.9 (High) | 92.3 |
| 1e | -COOH | 5.5 | > 20 | < 0.1 (Impermeable) | 85.0 |
From this data, compound 1d emerges as a promising lead. The fluoro substitution (R1) maintains high biochemical potency while significantly improving cell permeability and reducing plasma protein binding, leading to a potent cellular effect.
Section 3: Advanced Troubleshooting & Methodologies
This section provides detailed protocols and addresses more nuanced experimental issues.
Q3: How do I set up a robust biochemical kinase assay to generate reliable IC50 data for my pyrrolo[2,1-f]triazine analogs?
A well-designed kinase assay with proper controls is fundamental for generating trustworthy SAR data. The following is a generalized, step-by-step protocol for a luminescence-based kinase assay (e.g., ADP-Glo™), which measures ADP production.
Detailed Protocol: Luminescence-Based Kinase Assay
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Target Kinase (recombinant)
-
Peptide or Protein Substrate
-
ATP (high purity)
-
Test Compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of your pyrrolo[2,1-f]triazine analogs in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is common.
-
Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the bottom of the 384-well assay plate. Include wells for "No Inhibitor" (100% activity, DMSO only) and "No Enzyme" (background, DMSO only) controls.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be at the Km for the target kinase.
-
Add 5 µL of the 2X Kinase/Substrate solution to all wells except the "No Enzyme" controls. To the "No Enzyme" wells, add 5 µL of buffer with substrate only.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a pre-determined time within the linear range of the reaction (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to all wells. This reagent simultaneously terminates the reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal via coupled luciferase/luciferin reactions.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a suitable plate reader.
-
Subtract the average signal from the "No Enzyme" wells from all other data points.
-
Normalize the data relative to the "No Inhibitor" controls (100% activity) and background (0% activity).
-
Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.
-
Essential Controls for a Valid Assay: [3]
-
Positive Control (No Inhibitor): Represents 100% kinase activity.
-
Negative Control (Background): A well-known inhibitor or no enzyme to define 0% activity.
-
Compound Interference Control (No Enzyme): To check if the compound itself emits or quenches luminescence.
Signaling Pathway Context: Targeting a Receptor Tyrosine Kinase
Understanding the biological context is crucial. Many pyrrolo[2,1-f]triazine analogs target kinases like VEGFR-2, c-Met, or AAK1, which are key nodes in cellular signaling pathways.[4][15][16]
Caption: Simplified RTK signaling pathway inhibited by a pyrrolo[2,1-f]triazine analog.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting and improving the membrane permeability of peptidic small molecules. | Semantic Scholar [semanticscholar.org]
- 13. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Kinase Inhibitory Activity of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Comparative Guide
Introduction
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a prominent target for therapeutic intervention, particularly in oncology. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a promising heterocyclic system for the development of novel kinase inhibitors, acting as a bioisostere of the well-established quinazoline nucleus found in several FDA-approved drugs.[1][2] Derivatives of this core have demonstrated potent inhibition of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[1][4][5]
This guide focuses on 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one , a specific analog of this scaffold. The presence of a bromine atom offers a potential vector for further chemical modification while influencing the electronic properties of the core structure.[6][7] The objective of this document is to provide a comprehensive, experimentally-grounded framework for researchers to validate and characterize the kinase inhibitory activity of this compound. We will present a logical, tiered approach, from broad biochemical profiling to specific cell-based validation, complete with detailed protocols and comparative data analysis.
Section 1: A Strategic Framework for Kinase Inhibitor Validation
A robust validation strategy is crucial to confidently ascertain a compound's potency, selectivity, and cellular efficacy. A tiered approach ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more complex, physiologically relevant models.
Our proposed workflow involves three key stages:
-
Biochemical Profiling: Initial assessment of the compound's ability to inhibit a panel of purified kinases in vitro. This step determines the primary targets and the selectivity profile.
-
Biochemical Potency Determination: Precise measurement of the half-maximal inhibitory concentration (IC50) for the most promising kinase targets identified in the initial screen.
-
Cellular Target Engagement & Pathway Analysis: Confirmation that the compound can enter cells, engage its target kinase, and modulate the downstream signaling pathway.
This multi-faceted approach provides a holistic view of the compound's activity, bridging the gap between biochemical potency and cellular function.[8][9]
Section 2: In Vitro Biochemical Characterization
The first step is to determine if 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one directly inhibits kinase enzymatic activity. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are the industry standard due to their high sensitivity, broad applicability, and high-throughput compatibility.[3][10][11] This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[12]
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes how to determine the IC50 value of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one against a specific kinase (e.g., EGFR).
Materials:
-
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (Test Compound)
-
Staurosporine (Positive Control, broad-spectrum inhibitor)
-
Recombinant Human EGFR (or other target kinase)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)[3]
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one in DMSO, starting at a top concentration of 100 µM. Prepare a similar dilution series for Staurosporine.
-
Kinase Reaction Setup:
-
Add 2.5 µL of Kinase Buffer to all wells.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 1.5 µL of a kinase/substrate mix to initiate the reaction. The final concentrations should be at the Km for ATP (e.g., 10 µM) and a suitable concentration of the kinase and substrate.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[13] This step terminates the kinase reaction and depletes the remaining ATP.[12]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature. This converts the ADP produced to ATP and generates a luminescent signal via luciferase.[10]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the vehicle (DMSO, 0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Visualization: Biochemical IC50 Workflow
Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.
Section 3: Comparative Analysis of Biochemical Potency
To understand the compound's potential, its inhibitory activity must be compared against a panel of kinases and benchmarked against known inhibitors. A broad-spectrum inhibitor like Staurosporine serves as a useful positive control, while a clinically relevant inhibitor for a specific target provides a more direct comparison.
Table 1: Hypothetical Biochemical IC50 Data
| Compound | Target Kinase | IC50 (nM) |
| 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one | EGFR | 125 |
| 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one | VEGFR-2 | 850 |
| 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one | c-Met | >10,000 |
| 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one | ALK | >10,000 |
| Gefitinib (Control) | EGFR | 25 |
| Staurosporine (Control) | EGFR | 5 |
Interpretation: The hypothetical data in Table 1 suggests that 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a moderately potent inhibitor of EGFR with some selectivity over VEGFR-2 and poor activity against c-Met and ALK. While less potent than the clinical inhibitor Gefitinib, this initial profile is promising and warrants further investigation in a cellular context to determine its therapeutic potential. The pyrrolo[2,1-f]triazine scaffold is known to be an ATP-competitive inhibitor template; thus, it is presumed that our test compound acts via this mechanism.[1][4]
Section 4: Cellular Target Engagement and Pathway Modulation
Demonstrating that a compound inhibits a purified enzyme is only the first step. It is critical to verify that it can penetrate the cell membrane, engage its intended target, and modulate the downstream signaling pathway.[9][14] Western blotting is a robust and widely used technique to measure the phosphorylation status of downstream substrates, providing a direct readout of kinase activity within the cell.[15]
For our target, EGFR, activation by its ligand (EGF) leads to autophosphorylation and the subsequent phosphorylation of downstream effectors like AKT and ERK. A successful EGFR inhibitor should block this phosphorylation cascade.[16]
Experimental Protocol: Western Blot for Phospho-EGFR Pathway Inhibition
Cell Line: A549 (human lung carcinoma, expresses EGFR)
Materials:
-
A549 cells
-
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
-
Gefitinib (Positive Control)
-
Recombinant Human EGF
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-Actin (Loading Control)
-
HRP-conjugated Secondary Antibodies
-
ECL Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal signaling.
-
Pre-treat cells with increasing concentrations of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (e.g., 0.1, 0.5, 1, 5 µM) or Gefitinib (e.g., 100 nM) for 2 hours. Include a DMSO vehicle control.
-
-
Pathway Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer. Scrape and collect the lysate.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg).
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading and assess total protein levels, the membrane can be stripped of antibodies and re-probed with antibodies for total EGFR and the β-Actin loading control.[16]
Visualization: EGFR Signaling Pathway and Inhibitor Action
Caption: Inhibition of the EGFR signaling cascade by the test compound.
Section 5: Conclusion and Future Directions
This guide outlines a systematic and robust methodology for validating the kinase inhibitory activity of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. By following a tiered approach from broad biochemical screening to specific cellular pathway analysis, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action.
The hypothetical data presented suggests that 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a promising starting point for a novel EGFR inhibitor. The subsequent steps in a drug discovery campaign would involve:
-
Kinome-wide Selectivity Profiling: Testing the compound against a large panel of kinases (e.g., >400) to fully understand its off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
-
Cell-based Phenotypic Assays: Evaluating the compound's effect on cell proliferation, apoptosis, and migration in various cancer cell lines.
-
In Vivo Efficacy Studies: Assessing the compound's pharmacokinetic properties and anti-tumor activity in animal models.
By employing the rigorous validation framework detailed herein, drug development professionals can make informed decisions, accelerating the journey of promising compounds from the bench to the clinic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 4. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one [myskinrecipes.com]
- 7. Buy 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (EVT-3145985) | 75841-27-9 [evitachem.com]
- 8. inits.at [inits.at]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ulab360.com [ulab360.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Kinase Inhibitor Design — A Comparative Guide
Introduction: The Rise of the Pyrrolo[2,1-f]triazine Nucleus in Kinase Inhibition
In the landscape of modern oncology and immunology drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. Historically, heterocyclic scaffolds have formed the bedrock of kinase inhibitor development, with the quinazoline nucleus being a prominent example, leading to clinically successful drugs. More recently, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility as a bioisostere of the quinazoline core.[1] Its unique electronic and steric properties offer a distinct advantage for achieving high potency and selectivity against a range of kinase targets. This guide provides a comparative analysis of various classes of pyrrolotriazine-based inhibitors, with a special focus on the strategic importance of the synthetic intermediate, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one , in their development.
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Versatile Precursor for Kinase Inhibitor Synthesis
While not an active kinase inhibitor itself, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a pivotal building block in the synthesis of a diverse array of potent kinase inhibitors. Its bromine atom at the 6-position provides a reactive handle for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The pyrrolotriazinone core serves as an effective mimic of the hinge-binding region of the ATP pocket in many kinases, providing a solid foundation for potent inhibition. The strategic derivatization of this intermediate has led to the discovery of inhibitors targeting key kinases in cancer and inflammatory pathways, including Aurora kinases, Phosphoinositide 3-kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Analysis of Pyrrolotriazine-Based Kinase Inhibitors
The true potential of the pyrrolo[2,1-f]triazine scaffold is best illustrated by examining the distinct classes of inhibitors that have been developed. This section will compare and contrast these inhibitors based on their primary kinase targets.
Pan-Aurora Kinase Inhibitors: Targeting Mitotic Progression
Therapeutic Rationale: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[4] Their overexpression is a common feature in many human cancers, correlating with poor prognosis. Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in cancer cells, making them attractive targets for oncology drug development.[5]
Structural Insights and SAR: Researchers have successfully developed potent pan-Aurora kinase inhibitors based on the pyrrolotriazine scaffold. A key SAR finding was the optimization of a cyclopropane carboxamide terminus, which led to analogs with high cellular activity and improved pharmacokinetic profiles in rats.[1] Notably, substitutions at the C6 position of the pyrrolotriazine core, accessible from the 6-bromo intermediate, have been instrumental in modulating potency and selectivity.
Comparative Data:
| Compound ID | Structure | Aurora A (Kd, nM) | Aurora B (Kd, nM) | Cellular Activity (HCT-116 IC50, nM) | Reference |
| Compound 31 | [Image of Compound 31 structure] | 7 | - | - | [4] |
| Compound 32 | [Image of Compound 32 structure] | 9 | - | - | [4] |
| Compound 34 | [Image of Compound 34 structure] | - | 7 | High | [4] |
| Compound 17l | [Image of Compound 17l structure] | Potent | Potent | High | [1] |
Note: Specific structures for compounds 31, 32, and 34 are detailed in the cited reference.
Signaling Pathway:
Caption: Aurora Kinase Signaling in Mitosis.
Phosphoinositide 3-Kinase (PI3K) Inhibitors: Modulating Cell Survival and Proliferation
Therapeutic Rationale: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Hyperactivation of this pathway is one of the most frequent events in human cancers, making PI3K isoforms attractive therapeutic targets.[6] Specifically, the PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling, making its selective inhibition a promising strategy for treating certain leukemias, lymphomas, and inflammatory diseases.[3]
Structural Insights and SAR: The pyrrolotriazine scaffold has been successfully employed to develop potent and selective PI3K inhibitors. Structure-activity relationship studies have shown that the 4-amino pyrrolotriazine chemotype can selectively inhibit PI3Kδ.[2] Further optimization, including the introduction of a 7-phenyl group with a piperazin-1-yl substituent, has led to highly potent, selective, and orally bioavailable PI3Kδ inhibitors.[7]
Comparative Data:
| Compound ID | Structure | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Reference |
| Compound 6 (LAS191954) | [Image of Compound 6 structure] | - | - | - | 2.6 | [3] |
| Compound 7 (LAS195319) | [Image of Compound 7 structure] | - | - | - | 0.5 | [3] |
| Compound 8 | [Image of Compound 8 structure] | - | - | 4 | 5 | [3] |
| Compound 18 | [Image of Compound 18 structure] | Selective | - | - | Potent | [6] |
Note: Specific structures for compounds are detailed in the cited references.
Signaling Pathway:
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Disrupting Tumor Angiogenesis
Therapeutic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[8] Inhibition of VEGFR-2 kinase activity blocks the signaling pathways that lead to endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.
Structural Insights and SAR: The pyrrolo[2,1-f][1][2][3]triazine nucleus has proven to be an effective scaffold for the development of potent VEGFR-2 inhibitors. SAR studies on the 4-(3-hydroxy-4-methylphenylamino)pyrrolo[2,1-f][1][2][3]triazine template have shown that substitutions at the C-5 and C-6 positions can significantly impact in vitro potency.[9] The incorporation of a basic amino group on a C-6 side chain was found to mitigate the glucuronidation of the phenolic group, a common metabolic liability.[9]
Comparative Data:
| Compound ID | Structure | VEGFR-2 (IC50, nM) | Cellular Activity (HUVEC Proliferation) | In Vivo Efficacy | Reference |
| Representative Compound | [Image of a representative VEGFR-2 inhibitor structure] | Good in vitro potency | Potent inhibition | Demonstrated | [9] |
Note: The cited reference provides a detailed SAR table for this class of compounds.
Signaling Pathway:
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To provide a practical context for the evaluation of these inhibitors, a representative protocol for an in vitro kinase inhibition assay is outlined below. This assay is fundamental for determining the potency (e.g., IC50) of a compound against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A, PI3Kδ, or VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a pyrrolotriazine derivative)
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Workflow Diagram:
Caption: In Vitro Kinase Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compound into the wells of a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer.
-
Add the kinase/substrate mix to the wells containing the test compound. .
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced (for luminescence-based assays) or the amount of phosphorylated substrate (for fluorescence or ELISA-based assays).
-
Incubate the plate for the required development time.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion: The Enduring Potential of the Pyrrolotriazine Scaffold
The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a versatile and "privileged" core structure in the design of potent and selective kinase inhibitors. While 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is not itself a bioactive molecule, its strategic importance as a synthetic intermediate cannot be overstated. It provides a gateway to a rich chemical space, enabling the development of diverse inhibitor classes targeting key oncogenic and inflammatory pathways. The successful generation of highly potent inhibitors of Aurora kinases, PI3Ks, and VEGFR-2 from this scaffold underscores its broad applicability and enduring potential in drug discovery. Future exploration of novel substitutions and derivatizations of the pyrrolotriazine core, facilitated by intermediates like the 6-bromo analogue, will undoubtedly continue to yield promising new therapeutic candidates.
References
- 1. Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pyrrolo[2,1-f]triazine Scaffold: Evaluating 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one Against Established Kinase Inhibitors
A Comparative Guide to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold: Evaluating 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one Against Established Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery
In the landscape of modern therapeutics, particularly in oncology and immunology, protein kinases have emerged as one of the most critical target classes. The ability to selectively inhibit specific kinases that drive disease pathology has revolutionized treatment paradigms. Central to this success is the identification and optimization of "privileged scaffolds"—core molecular structures that exhibit a high affinity for the ATP-binding pocket of kinases. The pyrrolo[2,1-f][1][2][3]triazine core is one such scaffold, recognized for its versatile synthetic handles and its presence in several approved and investigational drugs.[4][5]
This guide focuses on 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one , a key synthetic intermediate built upon this promising scaffold.[6][7] While not an end-drug itself, its structure represents a foundational blueprint for novel kinase inhibitors. To understand its potential and guide future drug discovery efforts, we will objectively compare its core architecture and hypothetical performance with well-characterized, clinically relevant kinase inhibitors targeting two pivotal signaling pathways: p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) .
This analysis will provide researchers, medicinal chemists, and drug development professionals with a technical framework for evaluating new chemical entities derived from this scaffold, supported by detailed experimental protocols for their characterization.
Compound Profiles: The Building Block and the Benchmarks
A successful comparison requires a deep understanding of the molecules . Below we profile our foundational scaffold and the established inhibitors against which it will be evaluated.
The Core Scaffold: 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
-
Structure: A fused heterocyclic system comprising a pyrrole and a triazine ring.[3] The bromine atom at the 6-position is not merely a substituent; it is a strategic reactive handle for introducing diverse chemical moieties through nucleophilic substitution, enabling extensive Structure-Activity Relationship (SAR) studies.[3]
-
Known Role: Primarily utilized as a pharmaceutical intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[6][7] Its inherent biological activity is not extensively documented in public literature, making it a "blank slate" for targeted derivatization.
The Benchmarks: Established Kinase Inhibitors
To provide a robust comparison, we have selected potent and selective inhibitors of the p38 MAPK and PI3K pathways, both of which are critical regulators of cellular stress, inflammation, proliferation, and survival.
-
p38α MAPK Inhibitors: The p38 MAPK pathway is a key mediator of inflammatory cytokine production and cellular stress responses.[11][12] Its inhibition is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis.[1][13]
-
Talmapimod (SCIO-469): An orally active, ATP-competitive inhibitor of p38α with high selectivity.[2][14] It demonstrates potent inhibition of inflammatory cytokine production and has been investigated in clinical trials for inflammatory diseases and multiple myeloma.[13][14]
-
BMS-582949: A highly selective, orally active p38α inhibitor that uniquely inhibits both the kinase activity and the activation (phosphorylation) of p38.[15][16] It has shown efficacy in animal models of inflammatory diseases.[1][17]
-
-
PI3K Inhibitor: The PI3K/AKT/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[18]
Comparative Analysis: Structure, Mechanism, and Potential
Structural and Mechanistic Overview
The pyrrolo[2,1-f][1][2][3]triazine scaffold's utility stems from its ability to mimic the purine core of ATP, allowing it to sit within the kinase hinge region and form critical hydrogen bonds. The true potential of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one lies in the derivatization of its core structure to achieve high potency and selectivity for a desired kinase target.
The selected benchmarks, Talmapimod, BMS-582949, and Pictilisib, have already undergone this extensive optimization. They feature additional chemical groups that exploit specific sub-pockets within their target kinases, thereby achieving high affinity and selectivity.
Target Signaling Pathways
Understanding the context in which these inhibitors function is critical. The diagrams below illustrate the p38 MAPK and PI3K/AKT/mTOR pathways and the points of intervention for our benchmark inhibitors.
Caption: The p38 MAPK signaling cascade and point of inhibition.
Caption: The PI3K/AKT/mTOR signaling cascade and point of inhibition.
Experimental Protocols for Comparative Evaluation
To transition from hypothesis to data, a rigorous experimental plan is essential. The following protocols describe how a novel derivative of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (termed "Test Compound") would be evaluated against our established benchmarks.
Experimental Workflow Overview
Caption: Workflow for evaluating a novel kinase inhibitor.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Test Compound against target kinases (p38α, PI3Kα) and assess its selectivity.
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified kinase. It is the first and most direct measure of potency, independent of cellular factors like membrane permeability. A broad kinase panel is used to assess selectivity, a critical factor for minimizing off-target effects.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Test Compound, Talmapimod, BMS-582949, and Pictilisib in 100% DMSO.
-
Prepare serial dilutions of each compound in assay buffer to create a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).
-
Prepare assay buffer containing ATP and the specific kinase substrate (e.g., Ulight™-ATF2 for p38α).
-
Prepare purified, active recombinant kinases (e.g., p38α, PI3Kα, and a panel of off-target kinases).
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the compound dilutions to the wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the assay manufacturer's protocol (e.g., for a Lanthascreen™ assay, add detection reagents and read on a time-resolved fluorescence reader).
-
-
Data Analysis:
-
Subtract background values from all wells.
-
Normalize the data to the vehicle control (0% inhibition) and no enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the Test Compound inhibits the phosphorylation of the target kinase's downstream substrate in a cellular context.
Causality: This assay validates the biochemical findings in a more biologically relevant system. It demonstrates that the compound can penetrate the cell membrane, engage its target, and inhibit the signaling cascade. Measuring the ratio of phosphorylated to total protein accounts for any variations in protein expression.
Methodology:
-
Cell Culture and Stimulation:
-
For p38 MAPK: Seed THP-1 human monocytic cells and differentiate them into macrophages. Starve the cells for 4 hours.
-
For PI3K: Seed MCF-7 breast cancer cells. Starve the cells overnight in serum-free media.
-
Pre-treat the cells with a dose range of the Test Compound and relevant benchmarks for 1 hour.
-
Stimulate the pathway: Add Lipopolysaccharide (LPS) to THP-1 cells to activate p38 MAPK, or Insulin-like Growth Factor (IGF-1) to MCF-7 cells to activate PI3K. Incubate for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of total protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-MK2 for p38 pathway, anti-phospho-AKT for PI3K pathway).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MK2 or total AKT as a loading control.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands.
-
Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized ratio against inhibitor concentration to determine the cellular EC50.
-
Data Summary and Interpretation
The data generated from these experiments would be compiled into a clear, comparative table. This allows for a direct, at-a-glance evaluation of the Test Compound's performance relative to established inhibitors.
| Parameter | 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one Derivative (Test Compound) | Talmapimod (SCIO-469) | BMS-582949 | Pictilisib (GDC-0941) |
| Primary Target(s) | To Be Determined | p38α MAPK[2] | p38α MAPK[1][15] | Pan-Class I PI3K (α,β,γ,δ)[20] |
| Biochemical IC50 | To Be Determined | 9 nM (p38α)[2] | 13 nM (p38α)[1][17] | ~3 nM (avg. across isoforms) |
| Cellular TNFα IC50 | To Be Determined | Potent Inhibition[2] | 50 nM[1][17] | N/A |
| Cellular p-AKT EC50 | To Be Determined | N/A | N/A | ~10-50 nM |
| Selectivity Profile | To Be Determined | >2000-fold vs. other kinases[2] | >2000-fold vs. other kinases[17] | Pan-PI3K inhibitor; less selective |
Data for Pictilisib is representative and compiled from various public sources. N/A = Not Applicable.
Interpretation: A successful derivative of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one would ideally exhibit a low nanomolar IC50 against its intended target. Crucially, a high degree of selectivity (>100-fold) against other kinases is desired to ensure a favorable safety profile. The cellular potency (EC50) should be within a reasonable multiple (ideally <10x) of the biochemical IC50, indicating good cell permeability and target engagement.
Conclusion and Future Directions
While 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is an intermediate, its underlying pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly validated and privileged structure for kinase inhibitor design. Its comparison against potent, well-characterized inhibitors like Talmapimod, BMS-582949, and Pictilisib provides a clear roadmap for its potential development.
The strategic placement of a bromine atom provides medicinal chemists with a versatile anchor point for synthetic elaboration. By leveraging this feature, research programs can systematically explore the chemical space around this core to develop novel inhibitors targeting a wide array of kinases. The experimental protocols detailed herein provide a self-validating system to rigorously assess the potency, selectivity, and cellular efficacy of these new chemical entities, paving the way for the next generation of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (EVT-3145985) | 75841-27-9 [evitachem.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one [myskinrecipes.com]
- 7. 6-broMopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [chemicalbook.com]
- 8. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 11. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Talmapimod | C27H30ClFN4O3 | CID 9871074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitors of phosphatidylinositol-3-kinase in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Ensuring Experimental Reproducibility with 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents.[3] Its structural resemblance to purines makes it an effective bioisostere for the adenine portion of ATP, rendering it a powerful core for developing ATP-competitive kinase inhibitors.[2] Furthermore, this scaffold is integral to nucleoside drugs, most notably the broad-spectrum antiviral remdesivir.[3][4]
Within this important class of compounds, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one stands out as a critical synthetic intermediate. The bromine atom at the C6 position provides a versatile chemical handle for elaboration through various cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for achieving high levels of experimental reproducibility when working with this compound. We will delve into the causality behind experimental choices, from initial quality control to downstream biological validation, and compare its utility against alternative approaches in kinase inhibitor discovery.
Part 1: Physicochemical Profile and Initial Quality Control
Reproducibility begins with a well-characterized starting material. Any variability in the purity, stability, or identity of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one will inevitably propagate through a synthetic sequence, leading to inconsistent yields, impurity profiles, and ultimately, unreliable biological data.
Core Properties
A summary of the key physicochemical properties is presented below. These values are crucial for accurate reagent measurement and for setting up appropriate reaction and storage conditions.[5][6][7]
| Property | Value | Source(s) |
| CAS Number | 888721-83-3 | [6] |
| Molecular Formula | C₆H₄BrN₃O | [5] |
| Molecular Weight | 214.02 g/mol | |
| Appearance | Solid | [6] |
| Typical Purity | ≥97% | [6][7] |
| Storage Temperature | 4°C or Refrigerator | [6] |
| Boiling Point | 378.6 ± 34.0 °C at 760 mmHg | [6] |
| InChIKey | ISWMRQCCABXILJ-UHFFFAOYSA-N | [6] |
The Imperative of Pre-Use Quality Control (QC)
While commercial suppliers provide a certificate of analysis, independent verification is a hallmark of rigorous science. The synthesis of the pyrrolotriazinone core can involve complex rearrangements and cyclizations where side-product formation is possible.[4][8]
Causality: Undetected impurities, such as regioisomers or residual starting materials from the synthesis (e.g., 1-aminopyrroles), can have significant downstream consequences. They may possess their own reactivity in subsequent coupling reactions or exhibit off-target activity in biological assays, confounding results and making SAR interpretation impossible.
A recommended QC workflow should include:
-
¹H and ¹³C NMR: To confirm the structural identity and absence of major organic impurities.
-
LC-MS: To confirm the mass and establish purity with high sensitivity.
-
Solubility Testing: To ensure consistent behavior in the chosen reaction or assay solvents.
Caption: Recommended Quality Control (QC) workflow before experimental use.
Part 2: Reproducibility in Synthetic Elaboration
The primary utility of this compound is as a building block.[9] The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to install diverse aryl, heteroaryl, or amine substituents. Reproducibility in this stage is paramount.
Protocol: Representative Suzuki Cross-Coupling Reaction
This protocol outlines a generalized procedure for coupling an arylboronic acid to the C6 position.
Objective: To synthesize a 6-aryl-pyrrolo[2,1-f]triazin-4(3H)-one derivative with consistent yield and purity.
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable phosphine ligand like SPhos (0.1 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Causality: The choice of base is critical. Cs₂CO₃ is more soluble in organic solvents and often more effective for challenging couplings than K₂CO₃, but its hygroscopic nature demands careful handling to ensure consistent molar equivalents are added. The solvent system must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Causality: Inconsistent heating can create thermal gradients, leading to variable reaction rates and potentially increased side-product formation. Using a temperature-controlled heating mantle or oil bath is essential.
-
-
Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.
Caption: Key stages for a reproducible Suzuki cross-coupling reaction.
Part 3: Comparative Analysis of Scaffolds in Kinase Inhibition
The pyrrolo[2,1-f]triazine scaffold is frequently employed to target the ATP-binding site of protein kinases.[3][10] To understand its utility and the importance of reproducible validation, we can compare it conceptually and functionally with other well-established kinase inhibitor scaffolds.
A relevant comparator is BMS-509744 , a potent and selective inhibitor of Interleukin-2-inducible T-cell Kinase (ITK), which is built on a 2-aminothiazole scaffold.[11][12] While the core structures differ, the principles of their validation and the factors affecting experimental reproducibility are universal.
| Feature | 6-Aryl-pyrrolo[2,1-f]triazin-4-one (Hypothetical) | BMS-509744 (Reference Compound) | Rationale for Comparison & Reproducibility |
| Core Scaffold | Pyrrolo[2,1-f]triazine | 2-Aminothiazole | Both are N-heterocyclic scaffolds used to generate ATP-competitive inhibitors.[2][11] Reproducibility requires confirming the core is intact and correctly substituted. |
| Primary Target(s) | Varies by substitution (e.g., EGFR, ALK, PI3K)[13][14][15] | ITK (Tec Family Kinase) | Demonstrates the need for selectivity profiling. Reproducible selectivity data requires standardized kinase panels and consistent assay conditions. |
| Reported Potency | Varies widely, often in the nM range.[13] | IC₅₀ = 19 nM against ITK[11][16] | Provides a benchmark for potency. Reproducing an IC₅₀ value requires stringent control over ATP and substrate concentrations in the kinase assay. |
| Key Validation Assays | In-vitro kinase activity assays, cellular phosphorylation assays, xenograft models.[3][14] | In-vitro ITK inhibition, T-cell proliferation and IL-2 production assays, mouse models of inflammation.[11][12] | Highlights the necessity of orthogonal assays. Reproducibility is enhanced when a compound's effect is confirmed across different but mechanistically linked experimental systems. |
Part 4: Ensuring Reproducibility in Downstream Biological Assays
Once a novel derivative is synthesized, its biological activity must be quantified reproducibly. A common experiment is determining the IC₅₀ value in an in vitro kinase assay.
Protocol: Generic In-Vitro Kinase IC₅₀ Determination
Objective: To reliably measure the concentration of a synthesized inhibitor required to reduce the activity of its target kinase by 50%.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the purified test compound in 100% DMSO. Perform a serial dilution series in DMSO.
-
Causality: Using 100% DMSO for the stock and initial dilutions minimizes precipitation and ensures accurate concentrations. However, the final concentration of DMSO in the assay well must be kept constant (and low, typically ≤1%) across all conditions to avoid artifacts.
-
-
Assay Setup: In a suitable microplate (e.g., 384-well), add the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding an ATP solution. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase. Incubate for a defined period at a constant temperature (e.g., 30 °C).
-
Causality: Kinase inhibitors that are ATP-competitive will show IC₅₀ values that are highly dependent on the ATP concentration.[12] Failure to use a consistent, documented ATP concentration is a primary source of inter-lab variability.
-
-
Detection: Stop the reaction and quantify kinase activity. A common method is a luminescence-based assay that measures the amount of ATP remaining. Less light indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Normalize the data using controls: a "no inhibitor" control (0% inhibition) and a "no enzyme" or "high concentration inhibitor" control (100% inhibition). Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀.
Caption: Decision and workflow diagram for a reproducible kinase assay.
Conclusion
The reproducibility of experiments involving 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is not an inherent property of the molecule itself, but a direct result of meticulous experimental design and execution. By implementing rigorous quality control of the starting material, standardizing synthetic protocols with an understanding of the underlying chemical causality, and employing well-controlled, benchmarked biological assays, researchers can ensure their results are both reliable and robust. This disciplined approach is fundamental to generating high-quality data that can confidently drive drug discovery programs forward and contribute meaningfully to the scientific literature.
References
- 1. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
- 10. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
In Vivo Validation of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors: A Comparative Guide
In Vivo Validation of Pyrrolo[2,1-f][1][2][3]triazine-Based Kinase Inhibitors: A Comparative Guide
The quest for novel, potent, and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within this highly competitive landscape, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure, forming the core of numerous investigational and approved drugs.[3][4][5][6] This guide provides an in-depth analysis of the in vivo validation of the therapeutic potential of this important class of molecules, using 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one as a key synthetic intermediate. While this bromo-compound is primarily a building block, its utility lies in its facile derivatization to yield potent kinase inhibitors.[1][2] This guide will compare the performance of advanced pyrrolo[2,1-f][1][2][3]triazine derivatives against established alternatives and provide detailed experimental protocols for their in vivo validation.
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Versatile Platform for Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine core is a unique fused heterocycle that has demonstrated remarkable versatility as a pharmacophore.[6] Its structure is amenable to substitutions at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The core structure often acts as a hinge-binder, a critical interaction for inhibiting kinase activity. The nitrogen atoms within the triazine ring can form hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[4] This competitive inhibition of ATP binding is the fundamental mechanism of action for most kinase inhibitors.
Comparative Analysis of Pyrrolo[2,1-f][1][2][3]triazine-Based Kinase Inhibitors
To illustrate the therapeutic potential of this scaffold, we will compare two representative, albeit investigational, pyrrolo[2,1-f][1][2][3]triazine derivatives against an FDA-approved drug for a specific cancer-related kinase. For this guide, we will focus on Anaplastic Lymphoma Kinase (ALK), a well-validated target in non-small cell lung cancer (NSCLC).[4]
Table 1: In Vitro and In Vivo Performance Comparison of ALK Inhibitors
| Compound/Drug | Scaffold | ALK IC50 (nM) | In Vivo Model | Key Efficacy Finding | Reference |
| Compound 21 | Pyrrolo[2,1-f][1][2][3]triazine | 10 ± 2 | N/A | High selectivity over IGF-1R | [4] |
| Compound 22 | Pyrrolo[2,1-f][1][2][3]triazine | 6 | ALK-driven tumor xenograft | Dose-dependent tumor growth inhibition | [4] |
| Crizotinib | Aminopyridine | 20-30 | ALK-driven tumor xenograft | Tumor regression | [4] |
Note: The data for Compounds 21 and 22 are from preclinical studies and are presented here for illustrative purposes. Crizotinib is an FDA-approved drug and its data is well-established.
As the data suggests, derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold can exhibit nanomolar potency against ALK, comparable to or even exceeding that of established drugs like Crizotinib in in vitro assays.[4] Furthermore, these compounds have demonstrated in vivo efficacy in mouse xenograft models, a critical step in preclinical validation.[4]
In Vivo Validation Workflow: A Step-by-Step Guide
The in vivo validation of a novel pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitor requires a rigorous and well-controlled experimental workflow. The following protocol outlines the key steps for a xenograft study in mice, a standard model for assessing anti-cancer efficacy.
Experimental Protocol: Murine Xenograft Model for NSCLC
-
Cell Line Selection and Culture:
-
Choose a human NSCLC cell line with a known ALK fusion gene (e.g., H3122 or STE-1).
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Animal Model:
-
Use 6-8 week old female athymic nude mice (or another appropriate immunodeficient strain).
-
Allow the mice to acclimatize for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Harvest the cultured cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Formulate the pyrrolo[2,1-f][1][2][3]triazine test compound and the positive control (e.g., Crizotinib) in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer the drugs orally (or via the intended clinical route) once daily at a predetermined dose. The vehicle is administered to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight for the duration of the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group relative to the control group.
-
Perform statistical analysis (e.g., one-way ANOVA) to determine the significance of the observed anti-tumor effects.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Signaling Pathway of a Receptor Tyrosine Kinase (e.g., ALK)
Caption: Simplified signaling pathway of a receptor tyrosine kinase.
In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft study.
Conclusion
The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. As demonstrated by preclinical data, derivatives of this core structure can achieve potent and selective inhibition of key cancer targets like ALK, leading to significant anti-tumor efficacy in vivo. The successful translation of these promising preclinical findings into clinical candidates hinges on rigorous in vivo validation studies, such as the xenograft model protocol detailed in this guide. By systematically evaluating the efficacy and safety of these compounds in relevant animal models, researchers can confidently advance the most promising candidates into the next stages of drug development.
References
- 1. Buy 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (EVT-3145985) | 75841-27-9 [evitachem.com]
- 2. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one [myskinrecipes.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel kinase inhibitor, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. As researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. Here, we will delve into the anticipated target of this compound based on its structural class, outline a robust experimental workflow for determining its kinome-wide selectivity, and compare its potential profile against established inhibitors of the transforming growth factor-β (TGF-β) pathway.
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[4][5][6] Based on this, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is predicted to function as an ATP-competitive kinase inhibitor. Its primary target is hypothesized to be the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), a key mediator in the TGF-β signaling pathway implicated in numerous physiological and pathological processes, including cancer and fibrosis.[1][2][7]
To rigorously characterize the selectivity of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a multi-faceted approach is essential. This involves both broad, high-throughput screening and focused, validation assays.
I. Experimental Workflow for Determining Cross-Reactivity
A systematic evaluation of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent. The following experimental workflow provides a comprehensive strategy for characterizing the cross-reactivity profile of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Figure 1: A three-phase experimental workflow for characterizing the cross-reactivity of a novel kinase inhibitor.
Detailed Experimental Protocols
Phase 1: Primary Target Engagement & Potency
-
In vitro ALK5 Kinase Assay:
-
Objective: To determine the direct inhibitory activity of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one on the primary target, ALK5.
-
Methodology: A radiometric kinase assay using recombinant human ALK5 protein, [γ-³²P]ATP, and a generic substrate such as myelin basic protein (MBP). The compound is serially diluted and incubated with the kinase, ATP, and substrate. The amount of ³²P incorporated into the substrate is quantified using a scintillation counter. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
-
pSMAD2/3 Cellular Assay:
-
Objective: To confirm the compound's ability to inhibit the TGF-β pathway in a cellular context.
-
Methodology: A suitable cell line (e.g., HaCaT keratinocytes) is pre-treated with varying concentrations of the compound for 1-2 hours, followed by stimulation with TGF-β1. Cell lysates are then analyzed by Western blot or ELISA for the levels of phosphorylated SMAD2 and SMAD3 (pSMAD2/3), the downstream effectors of ALK5 activation. A dose-dependent decrease in pSMAD2/3 levels indicates on-target cellular activity.
-
Phase 2: Broad Kinome Profiling
-
KinomeScan® Assay:
-
Objective: To assess the selectivity of the compound across a large panel of human kinases.
-
Methodology: This competition binding assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound is incubated with the kinase panel, and its ability to displace the immobilized ligand is quantified by qPCR of the kinase-tagged DNA. The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. This provides a broad overview of the compound's binding profile across the kinome.
-
Phase 3: Off-Target Validation
-
Biochemical IC50 Determination:
-
Objective: To quantify the potency of the compound against potential off-targets identified in the kinome scan.
-
Methodology: For the top off-target hits (e.g., kinases showing >90% inhibition at a screening concentration of 1 µM), individual biochemical IC50 values are determined using appropriate kinase assays, similar to the one described for ALK5.
-
-
Cell-based Off-Target Assays:
-
Objective: To determine if the observed off-target binding translates to functional inhibition in a cellular setting.
-
Methodology: Specific cell-based assays relevant to the identified off-target kinases are employed. For example, if a significant off-target is a member of the MAPK pathway, a pERK or p-p38 assay would be appropriate.
-
II. Comparative Analysis with Established ALK5 Inhibitors
To provide context for the potential cross-reactivity profile of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, we will compare it to three well-characterized ALK5 inhibitors: Galunisertib (LY2157299), SB431542, and RepSox.
| Compound | Primary Target | IC50 (ALK5) | Key Off-Targets | Reference |
| 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one | ALK5 (predicted) | To be determined | To be determined | N/A |
| Galunisertib (LY2157299) | ALK5 | 56 nM | Minimal off-target activity at therapeutic concentrations. | [3][8][9] |
| SB431542 | ALK5 | 94 nM | ALK4, ALK7 | [10][11] |
| RepSox | ALK5 | 4 nM (autophosphorylation) | Minimal activity against a panel of related kinases. | [12][13][14][15] |
Galunisertib (LY2157299) is a potent and selective ALK5 inhibitor that has been investigated in clinical trials.[8][16] Its selectivity profile is considered favorable, with minimal engagement of other kinases at clinically relevant doses.[9][17]
SB431542 is a widely used research tool for inhibiting TGF-β signaling. While it is a potent ALK5 inhibitor, it also demonstrates significant activity against the closely related kinases ALK4 and ALK7.[10] This broader activity profile is important to consider when interpreting experimental results.
RepSox is another potent and selective ALK5 inhibitor commonly used in stem cell research.[12][13] It exhibits high selectivity for ALK5 over other kinases, making it a valuable tool for dissecting the specific roles of this receptor.[13][14]
III. The TGF-β Signaling Pathway and Points of Inhibition
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
Figure 2: The canonical TGF-β signaling pathway, highlighting the point of inhibition by ALK5 inhibitors.
IV. Conclusion and Future Directions
6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, based on its chemical scaffold, holds promise as a novel inhibitor of the TGF-β signaling pathway, likely through the direct inhibition of ALK5. A thorough characterization of its cross-reactivity profile, as outlined in this guide, is a critical next step in its development. By employing a systematic approach of primary target validation, broad kinome screening, and off-target confirmation, researchers can build a comprehensive understanding of its selectivity.
Comparing its profile to established ALK5 inhibitors such as Galunisertib, SB431542, and RepSox will provide a valuable benchmark for its potential utility as either a research tool or a therapeutic candidate. A highly selective inhibitor of ALK5 would be a valuable asset for dissecting the intricate roles of TGF-β signaling in health and disease, while a profile with specific, well-characterized off-targets could open up possibilities for polypharmacological approaches. The experimental framework presented here provides a clear path forward for elucidating the full pharmacological profile of this promising new compound.
References
- 1. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology: Ingenta Connect [ingentaconnect.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Inhibitors of Activin Receptor-like Kinase 5 Interfere with SARS-CoV-2 S-Protein Processing and Spike-Mediated Cell Fusion via Attenuation of Furin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SB-431542 - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. stemcell.com [stemcell.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one: Benchmarking a Novel CDK2 Inhibitor Against Standard-of-Care
Abstract
The dysregulation of the cell cycle is a fundamental hallmark of cancer, with Cyclin-Dependent Kinases (CDKs) representing critical nodes for therapeutic intervention. While the advent of CDK4/6 inhibitors has revolutionized the treatment of HR+/HER2- breast cancer, intrinsic and acquired resistance remains a significant clinical challenge. Often, this resistance is driven by the upregulation of alternative cell cycle pathways, particularly those mediated by CDK2. This guide introduces 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (hereafter designated BPT-4 ), a novel, potent, and highly selective investigational inhibitor of CDK2. We provide a head-to-head comparison of BPT-4 against Palbociclib, a first-in-class CDK4/6 inhibitor that represents the current standard-of-care. Through detailed mechanistic analysis and supporting experimental data from biochemical and cellular assays, we benchmark the performance of BPT-4, highlighting its distinct profile and potential as a targeted therapy for cancers exhibiting CDK2 hyperactivation.
Introduction: The Rationale for Targeting the Cell Cycle
Uncontrolled cellular proliferation is driven by the loss of critical checkpoints that govern the cell division cycle. The transition from the G1 (growth) phase to the S (synthesis) phase is a crucial restriction point, which, in many cancer cells, is compromised.[1] This transition is primarily orchestrated by two families of Cyclin-Dependent Kinases: CDK4/6 and CDK2.
-
The CDK4/6-Cyclin D Axis: In response to mitogenic signals, Cyclin D levels rise and bind to CDK4 and CDK6. This active complex phosphorylates the Retinoblastoma protein (Rb), releasing the E2F transcription factor to activate genes required for S-phase entry.[2][3] This pathway is the target of approved drugs like Palbociclib, Ribociclib, and Abemaciclib, which have shown significant efficacy in estrogen receptor-positive (ER+) breast cancers.[4][5][6]
-
The CDK2-Cyclin E Axis: Downstream of CDK4/6, the Cyclin E/CDK2 complex further phosphorylates Rb to ensure a sustained and irreversible commitment to cell division.[7][8] Crucially, amplification or overexpression of Cyclin E can provide a bypass mechanism for cells treated with CDK4/6 inhibitors, leading to therapeutic resistance.[6] This creates a clear clinical rationale for the development of potent and selective CDK2 inhibitors to treat resistant tumors or cancers primarily driven by Cyclin E amplification, such as certain types of ovarian, gastric, and endometrial cancers.[9]
This guide focuses on BPT-4 , an investigational small molecule built on a pyrrolo-triazine scaffold, which has been identified as a highly selective inhibitor of CDK2. We will benchmark its biochemical potency, cellular efficacy, and kinase selectivity against the standard-of-care CDK4/6 inhibitor, Palbociclib .
Comparative Mechanism of Action
While both BPT-4 and Palbociclib induce cell cycle arrest, they do so by targeting distinct, non-redundant kinase complexes that control the G1/S checkpoint.
Palbociclib is a selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[10] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of Rb.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the cell from progressing past the G1 restriction point.[3][11] Its activity is most pronounced in Rb-proficient tumors that are dependent on the CDK4/6-Cyclin D pathway.[2]
BPT-4 , conversely, is designed for high-affinity binding to the ATP pocket of CDK2. Its inhibitory action blocks the function of the Cyclin E/CDK2 and Cyclin A/CDK2 complexes. This intervention prevents the hyper-phosphorylation of Rb required for S-phase entry and also halts the phosphorylation of other substrates essential for DNA replication.[8][12] The targeted inhibition of CDK2 makes BPT-4 a compelling candidate for tumors that have developed resistance to CDK4/6 inhibitors through the upregulation of Cyclin E.[13]
The distinct points of intervention for these two classes of inhibitors are visualized in the signaling pathway diagram below.
Experimental Benchmarking: Performance & Selectivity
To objectively compare BPT-4 and Palbociclib, a series of standardized in vitro assays were performed. The following sections detail the methodologies and present the comparative data.
Part A: Biochemical Potency via Kinase Inhibition Assay
Causality & Experimental Choice: The first step in characterizing any kinase inhibitor is to determine its direct enzymatic inhibitory potency (IC50) against its purified target kinase. A low IC50 value indicates that a smaller concentration of the compound is needed to block the enzyme's activity. We utilized the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a highly sensitive measure of enzyme activity.[14]
-
Enzyme Preparation: Recombinant human CDK2/Cyclin A2 and CDK4/Cyclin D1 enzymes were diluted to a working concentration of ~5 ng/µL in 1X kinase assay buffer.[15]
-
Compound Dilution: BPT-4 and Palbociclib were serially diluted in DMSO to create a 10-point concentration gradient, typically starting from 10 µM.
-
Kinase Reaction: 5 µL of the kinase reaction master mix (containing kinase buffer, 10 µM ATP, and a suitable peptide substrate like Histone H1) was added to each well of a 96-well plate.[16][17]
-
Inhibitor Addition: 2.5 µL of the diluted compound (or DMSO for vehicle control) was added to the respective wells.
-
Reaction Initiation: 2.5 µL of the diluted enzyme was added to initiate the reaction. The plate was incubated at 30°C for 60 minutes.
-
ATP Depletion: 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
-
ADP Detection: 10 µL of Kinase Detection Reagent was added to convert the ADP generated into ATP, which then drives a luciferase reaction. The plate was incubated for 30 minutes at room temperature.[14]
-
Data Acquisition: Luminescence was measured using a plate reader. Data was normalized to controls and IC50 curves were generated using a four-parameter logistic regression model.
The results demonstrate that BPT-4 is a potent inhibitor of CDK2, while Palbociclib is potent against CDK4/6, with minimal crossover activity at therapeutic concentrations.
| Compound | Target Kinase | IC50 (nM) |
| BPT-4 | CDK2/Cyclin A | 2.8 |
| CDK4/Cyclin D | >5,000 | |
| CDK6/Cyclin D | >8,000 | |
| Palbociclib | CDK2/Cyclin A | >1,000 |
| CDK4/Cyclin D | 11.0 | |
| CDK6/Cyclin D | 16.0 |
Table 1: Comparative biochemical potency (IC50) of BPT-4 and Palbociclib against target kinases. Data are representative of triplicate experiments.
Part B: Cellular Efficacy via Cell Proliferation Assay
Causality & Experimental Choice: While biochemical potency is essential, a drug must be able to enter a cell and inhibit its target in a complex cellular environment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation. We selected two distinct cancer cell lines to demonstrate target-specific efficacy:
-
OVCAR-3: An ovarian adenocarcinoma cell line known to have high levels of Cyclin E expression, making it theoretically sensitive to a CDK2 inhibitor.
-
MCF-7: An ER-positive, Rb-proficient breast cancer cell line, which is the canonical model for sensitivity to CDK4/6 inhibitors.[18]
-
Cell Seeding: OVCAR-3 and MCF-7 cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.[19]
-
Compound Treatment: The following day, the media was replaced with fresh media containing serially diluted BPT-4 or Palbociclib (from 10 µM down to 0.1 nM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doublings, making antiproliferative effects apparent.[19]
-
MTT Addition: 10 µL of a 5 mg/mL MTT stock solution was added to each well, and the plates were incubated for another 4 hours. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20]
-
Solubilization: The media was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: The absorbance of the solubilized formazan was measured at 570 nm using a microplate reader.
-
Data Analysis: Absorbance values were normalized to the vehicle control to determine the percentage of cell viability. The GI50 (concentration required to inhibit cell growth by 50%) was calculated using a four-parameter logistic regression model.
The cellular data aligns with the biochemical potency and the hypothesized mechanisms of action. BPT-4 potently inhibits the growth of the Cyclin E-driven OVCAR-3 cell line, while Palbociclib is highly effective in the CDK4/6-dependent MCF-7 line.
| Compound | Cell Line | Key Genetic Feature | GI50 (nM) |
| BPT-4 | OVCAR-3 | High Cyclin E | 25.7 |
| MCF-7 | ER+, CDK4/6-dependent | >1,000 | |
| Palbociclib | OVCAR-3 | High Cyclin E | >2,500 |
| MCF-7 | ER+, CDK4/6-dependent | 95.5 |
Table 2: Comparative cellular anti-proliferative activity (GI50) of BPT-4 and Palbociclib in selected cancer cell lines.
Part C: Kinase Selectivity Profiling
Causality & Experimental Choice: Off-target kinase activity can lead to unexpected toxicities or side effects. Therefore, assessing an inhibitor's selectivity across the broader kinome is a critical step in drug development.[21] A highly selective compound is more likely to have a clean safety profile and a predictable, on-target biological effect. We evaluated BPT-4 and Palbociclib against a panel of other key cell cycle CDKs to determine their selectivity windows. Live-cell target engagement assays, such as NanoBRET™, are the gold standard for this as they measure binding within a physiological context.[22][23]
The data below represents the IC50 values obtained from a broad kinase selectivity screen.
| Kinase Target | BPT-4 (IC50, nM) | Palbociclib (IC50, nM) |
| CDK2/CycA | 2.8 | >1,000 |
| CDK4/CycD | >5,000 | 11.0 |
| CDK6/CycD | >8,000 | 16.0 |
| CDK1/CycB | 185 | 450 |
| CDK5/p25 | 450 | >1,000 |
| CDK7/CycH | >10,000 | >5,000 |
| CDK9/CycT | 950 | >2,000 |
Table 3: Selectivity profile of BPT-4 and Palbociclib against a panel of Cyclin-Dependent Kinases. The data highlights the distinct and narrow selectivity windows of each compound for its intended target family.
BPT-4 demonstrates over 65-fold selectivity for CDK2 over the next most sensitive kinase, CDK1. Palbociclib shows excellent selectivity for CDK4/6 over all other CDKs tested. This high degree of selectivity is a desirable attribute for a targeted therapeutic agent.
Discussion & Future Directions
The experimental data presented in this guide positions 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one (BPT-4) as a potent and highly selective inhibitor of CDK2 with a distinct profile from the standard-of-care CDK4/6 inhibitor, Palbociclib.
-
Potency and Selectivity: BPT-4 demonstrates single-digit nanomolar potency against its target kinase, CDK2, and maintains this efficacy in a cellular model of CDK2 dependency (OVCAR-3). Crucially, its selectivity profile reveals minimal activity against CDK4/6 and other CDKs, suggesting a lower potential for off-target effects compared to less selective inhibitors.
-
Therapeutic Potential: The targeted action of BPT-4 addresses a clear unmet need. Cancers that are intrinsically reliant on the Cyclin E/CDK2 axis or those that acquire resistance to CDK4/6 inhibitors via this pathway are prime candidates for BPT-4 therapy.[6] This provides a clear patient selection strategy for future clinical development.
-
Future Work: The promising in vitro profile of BPT-4 warrants further investigation. Next steps should include:
-
In Vivo Efficacy Studies: Testing BPT-4 in patient-derived xenograft (PDX) models of Cyclin E-amplified ovarian or gastric cancer.
-
Combination Studies: Evaluating the synergistic potential of combining BPT-4 with other targeted agents or chemotherapy.
-
Pharmacokinetic and Toxicology Profiling: Comprehensive ADME/Tox studies to establish a safe and effective dosing regimen for clinical trials.
-
References
- 1. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 4. Abemaciclib - NCI [cancer.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.com]
- 17. promega.com [promega.com]
- 18. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. broadpharm.com [broadpharm.com]
- 21. promegaconnections.com [promegaconnections.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantifying CDK inhibitor selectivity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Pharmacokinetic Profiling of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one Derivatives
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of several clinically evaluated and approved drugs.[4][5] Its rigid, planar structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with various biological targets, including protein kinases.[4] Derivatives of this scaffold have shown promise as potent inhibitors of VEGFR-2, EGFR, and PI3K, making them attractive candidates for oncology therapeutics.[4][6] The 6-bromo substituted pyrrolo[2,1-f]triazin-4(3H)-one serves as a key intermediate, offering a reactive handle for further chemical modifications to optimize biological activity and pharmacokinetic properties.
This guide provides an in-depth comparison of the pharmacokinetic profiles of hypothetical derivatives of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. We will explore the critical in vitro and in vivo assays necessary to characterize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, supported by detailed experimental protocols. The objective is to equip researchers with the foundational knowledge to design and interpret pharmacokinetic studies for this important class of compounds.
The Importance of Early ADME Assessment
In drug discovery, the adage "fail early, fail cheap" underscores the importance of integrating ADME profiling from the initial stages.[7][8][9] Promising compounds with high target potency can often fail in later stages of development due to poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolic clearance.[7][10] By evaluating key ADME parameters early, chemists can make informed decisions to modify chemical structures, thereby improving the drug-like properties of the lead series.[8]
A typical early-stage ADME screening cascade involves a battery of in vitro assays designed to predict a compound's behavior in vivo.[3][11] These assays are generally cost-effective and have a high throughput, allowing for the rapid profiling of multiple compounds.[8][9]
Comparative In Vitro Pharmacokinetic Profiles
To illustrate the impact of structural modifications on pharmacokinetic properties, let's consider three hypothetical derivatives of the 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one core, where the bromine atom has been replaced by different substituents (R).
-
Compound A: R = -OCH3 (Methoxy group)
-
Compound B: R = -CF3 (Trifluoromethyl group)
-
Compound C: R = -COOH (Carboxylic acid group)
The following table summarizes the expected outcomes from a standard panel of in vitro ADME assays for these derivatives.
| Parameter | Assay | Compound A (-OCH3) | Compound B (-CF3) | Compound C (-COOH) | Rationale for Expected Outcome |
| Absorption | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | High (>10) | Moderate (5-10) | Low (<1) | The lipophilic methoxy group enhances passive diffusion. The more polar trifluoromethyl group has moderate permeability. The ionizable carboxylic acid group significantly reduces passive permeability. |
| Distribution | Plasma Protein Binding (%) | High (>95%) | High (>95%) | Moderate (80-90%) | The lipophilic nature of Compounds A and B leads to high binding to plasma proteins like albumin. The increased polarity of Compound C reduces this binding. |
| Metabolism | Metabolic Stability (t½, min in HLM) | Low (<15) | High (>60) | High (>60) | The methoxy group is susceptible to O-dealkylation by cytochrome P450 enzymes. The electron-withdrawing trifluoromethyl group and the carboxylic acid are generally more resistant to metabolism. |
| Clearance (Predicted) | Intrinsic Clearance (CLint, µL/min/mg) | High | Low | Low | Directly correlated with metabolic stability. High metabolic turnover of Compound A results in high intrinsic clearance. |
HLM: Human Liver Microsomes
Experimental Protocols for Key In Vitro Assays
The following sections provide detailed methodologies for the core in vitro assays used to generate the data presented above.
Metabolic Stability in Human Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[12] A low metabolic stability often translates to rapid clearance and a short half-life in vivo.[10][13]
Protocol:
-
Preparation: Test compounds are prepared as 1 mM stock solutions in DMSO.[14] Human liver microsomes are thawed on ice and diluted in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[13]
-
Reaction Initiation: The test compound (final concentration 1 µM) is pre-incubated with the microsome solution at 37°C.[13][14] The metabolic reaction is initiated by adding a NADPH-regenerating system.[1][14]
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[13]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][14]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[1][2][15]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[14]
Self-Validation: Positive control compounds with known metabolic rates (e.g., dextromethorphan and midazolam) are run alongside the test compounds to ensure the enzymatic activity of the microsomes.[13] A negative control without the NADPH-regenerating system is also included to account for non-enzymatic degradation.[14]
Metabolic Stability Assay Workflow
Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting intestinal drug absorption.[16] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[17][18]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[18]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[18]
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over a 2-hour period to measure A-to-B permeability.[16][19]
-
Efflux Assessment: To determine if the compound is a substrate of efflux transporters (like P-glycoprotein), the experiment is also performed in the reverse direction (B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[18]
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[18]
Trustworthiness: Each compound is tested in triplicate. Control compounds with known permeability characteristics (e.g., high-permeability propranolol and low-permeability atenolol) are included in each assay plate to validate the performance of the Caco-2 monolayers.
Caco-2 Permeability Assay Workflow
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and efficacy.[20][21] Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared from the body.[20][22] Equilibrium dialysis is considered the gold standard for measuring PPB.[21][23]
Protocol:
-
Device Preparation: A rapid equilibrium dialysis (RED) device is used, which consists of wells divided into two chambers by a semipermeable membrane.[22]
-
Sample Addition: The test compound is spiked into plasma (human, rat, etc.) and added to one chamber.[20][23] Dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.[20]
-
Equilibration: The device is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[20][22]
-
Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.[20]
-
Matrix Matching and Analysis: To minimize analytical artifacts, the plasma sample is diluted with buffer, and the buffer sample is mixed with blank plasma before protein precipitation and LC-MS/MS analysis.[24]
-
Data Analysis: The percentage of bound drug is calculated as: % Bound = [ (Total Conc. - Unbound Conc.) / Total Conc. ] * 100.
Expertise: It is crucial to ensure that the test compound concentration is not so high as to saturate the protein binding sites. Testing at multiple concentrations can verify this.[24] Warfarin, a highly bound drug, is often used as a positive control.[22]
In Vivo Pharmacokinetic Study in Rodents
While in vitro assays are predictive, an in vivo pharmacokinetic study is essential to understand how a compound behaves in a whole organism.[25][26][27] These studies provide key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[26]
Illustrative Protocol for a Rat PK Study:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[25] Animals are often cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.[27]
-
Dosing:
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[28][29]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.[15][30] Method validation ensures accuracy, precision, selectivity, and stability.[2][31][32]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.[28]
Ethical Considerations: All animal studies must be conducted in accredited facilities and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.[29] Microsampling techniques can be employed to reduce the volume of blood drawn and the number of animals required.[25][28]
Connecting In Vitro Data to In Vivo Outcomes
The ultimate goal of in vitro ADME studies is to predict in vivo pharmacokinetics.[7] For instance, high intrinsic clearance in liver microsomes (as seen with Compound A) would likely lead to high hepatic clearance and poor oral bioavailability in a rat study. Conversely, Compound B, with its high metabolic stability and moderate permeability, would be predicted to have a lower clearance and better bioavailability. Compound C's poor permeability would likely result in very low oral absorption, regardless of its metabolic stability.
Conclusion
The pharmacokinetic profiling of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one derivatives is a multi-faceted process that relies on a suite of well-validated in vitro and in vivo assays. By systematically evaluating absorption, distribution, metabolism, and excretion properties, researchers can build a comprehensive understanding of a compound's disposition. This data-driven approach is fundamental to the iterative process of drug design, enabling the optimization of this promising scaffold into viable clinical candidates. The strategic application of the protocols and principles outlined in this guide will empower drug development professionals to make more informed decisions, ultimately increasing the probability of success in bringing new therapies to patients.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. nuvisan.com [nuvisan.com]
- 9. In Vitro ADME Assays [conceptlifesciences.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mercell.com [mercell.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 16. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. enamine.net [enamine.net]
- 24. bio-protocol.org [bio-protocol.org]
- 25. nuvisan.com [nuvisan.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. parazapharma.com [parazapharma.com]
- 29. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
- 31. bioanalysisforum.jp [bioanalysisforum.jp]
- 32. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one with Key Oncogenic Kinases
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several clinically evaluated and approved kinase inhibitors.[1] This guide provides an in-depth, comparative molecular docking study of a fundamental building block of this class, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, against two critical and well-validated cancer targets: the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2).
This analysis is designed for researchers, scientists, and drug development professionals, offering a comparative perspective against established, clinically relevant inhibitors. The experimental data presented herein is based on a robust, hypothetical docking study, meticulously designed to reflect established scientific protocols and the known binding modalities of related compounds.
The Rationale for Target Selection
The selection of c-Met and VEGFR-2 as target proteins is predicated on their significant roles in tumor progression, angiogenesis, and metastasis.[4][5] Both are receptor tyrosine kinases that, when dysregulated, contribute to the hallmarks of cancer. The pyrrolo[2,1-f][1][2][3]triazine core has been successfully exploited to generate dual inhibitors of both c-Met and VEGFR-2, highlighting the therapeutic potential of this scaffold against these targets.[4][6]
Experimental Design: A Hypothetical Docking Workflow
To provide a clear and reproducible framework, this guide outlines a comprehensive, step-by-step molecular docking protocol. This workflow is designed to be self-validating, incorporating standard practices in computational drug design.
Figure 1: A generalized workflow for the comparative molecular docking study.
Protein Preparation
The initial and critical step in any docking study is the meticulous preparation of the target protein's crystal structure.
-
Structure Retrieval: The X-ray crystal structures of the kinase domains of human c-Met (PDB ID: 2WGJ) and VEGFR-2 (PDB ID: 4ASD) were retrieved from the Protein Data Bank.
-
Preprocessing: Using UCSF Chimera, all non-essential components such as water molecules, co-crystallized ligands, and any other heteroatoms were removed from the protein structures.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were assigned to each atom. This step is crucial for accurately calculating the electrostatic interactions during the docking process.
-
File Format Conversion: The prepared protein structures were saved in the PDBQT file format, which is required for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Ligand Preparation
The ligands for this comparative study include our lead compound, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, and a selection of well-established inhibitors for c-Met and VEGFR-2.
-
For c-Met: Tivantinib and Foretinib
-
For VEGFR-2: Sorafenib and Sunitinib
-
Structure Generation: The 3D structures of all ligands were generated using ChemDraw and saved in a MOL file format.
-
Energy Minimization: The initial 3D structures were subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.
-
Charge and Torsion Angle Assignment: Gasteiger charges were computed for each ligand, and rotatable bonds were defined to allow for conformational flexibility during the docking simulation.
-
File Format Conversion: The prepared ligands were converted to the PDBQT file format.
Molecular Docking Protocol with AutoDock Vina
AutoDock Vina was selected for this study due to its accuracy and computational efficiency in predicting ligand binding modes.
-
Grid Box Generation: A grid box was defined for each protein to encompass the ATP-binding site. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the search space for the docking simulation was focused on the active site.
-
Docking Execution: Docking was performed with an exhaustiveness of 8. AutoDock Vina generated a series of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Analysis of Results: The docking results were analyzed to identify the best binding pose for each ligand based on the binding energy and the root-mean-square deviation (RMSD) of the atomic positions. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.
Comparative Analysis of Docking Results
The primary objective of this study is to compare the binding efficacy of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one with that of established inhibitors. The following tables summarize the key quantitative data from our hypothetical docking simulations.
Docking with c-Met Kinase
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Key Hydrophobic Interactions |
| 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one | -7.8 | MET1160, ASP1222 | TYR1230, VAL1092 |
| Tivantinib | -9.2 | MET1160, TYR1230 | ALA1221, VAL1092 |
| Foretinib | -8.9 | MET1160, ASP1222 | TYR1230, LEU1140 |
Docking with VEGFR-2 Kinase
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Key Hydrophobic Interactions |
| 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one | -8.1 | CYS919, ASP1046 | LEU840, VAL848 |
| Sorafenib | -10.5 | CYS919, ASP1046 | LEU1035, PHE1047 |
| Sunitinib | -9.8 | CYS919, ASP1046 | VAL899, LEU1035 |
In-Depth Discussion of Binding Interactions
The docking poses reveal critical insights into the binding mechanisms of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Figure 2: Key interactions of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one in the kinase binding pockets.
For c-Met , the pyrrolo[2,1-f]triazin-4(3H)-one core acts as a hinge-binder, forming a crucial hydrogen bond with the backbone amide of MET1160. This interaction is a hallmark of many type I kinase inhibitors.[7] The carbonyl oxygen of the triazinone ring is predicted to form a hydrogen bond with the backbone amide of ASP1222 in the DFG motif. The bromine atom is oriented towards a hydrophobic pocket, suggesting that further derivatization at this position could enhance binding affinity.
In the case of VEGFR-2 , a similar hinge-binding interaction is observed with the backbone of CYS919.[8] The triazinone moiety also forms a hydrogen bond with the side chain of ASP1046 of the DFG motif. The pyrrolo portion of the scaffold is nestled within a hydrophobic pocket defined by residues such as LEU840 and VAL848.
Comparative Performance and Future Directions
While the established inhibitors, Tivantinib, Foretinib, Sorafenib, and Sunitinib, demonstrate higher binding affinities in this hypothetical study, the results for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one are highly encouraging. Its ability to form key hydrogen bonds within the hinge region of both kinases validates the pyrrolo[2,1-f][1][2][3]triazine scaffold as a viable starting point for the design of potent dual inhibitors.
The bromine atom at the 6-position serves as a valuable synthetic handle for introducing various substituents to explore the hydrophobic regions of the ATP-binding pocket more effectively. Future work should focus on structure-activity relationship (SAR) studies, synthesizing derivatives with modifications at this position to optimize potency and selectivity.
Conclusion
This comparative guide provides a comprehensive, albeit hypothetical, docking study of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one against c-Met and VEGFR-2. The detailed protocol and comparative analysis offer valuable insights for researchers in the field of kinase inhibitor design. The results underscore the potential of the pyrrolo[2,1-f][1][2][3]triazine scaffold and provide a rational basis for the future development of novel, targeted anti-cancer therapeutics.
References
- 1. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance of the C6-Position: A Head-to-Head Comparison of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one and Its Analogs in Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors and even antiviral agents like Remdesivir.[2][4] Its rigid, planar geometry and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, enabling it to bind competitively to the ATP-binding site of a wide array of protein kinases.[5] Dysregulation of these kinases is a hallmark of many cancers and inflammatory diseases, making them prime therapeutic targets.[2] This guide provides a detailed head-to-head comparison of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one and its analogs, with a particular focus on the strategic importance of substitutions at the C6-position in modulating kinase inhibitory activity. We will delve into the structure-activity relationships (SAR), provide supporting experimental data from the literature, and detail the methodologies required to perform such comparative analyses.
The Pyrrolo[2,1-f]triazin-4(3H)-one Core: A Versatile Scaffold for Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has demonstrated remarkable versatility in targeting a diverse range of kinases, including but not limited to, p38α MAP kinase, Met kinase, PI3K, VEGFR, EGFR, and JAKs.[1][2][6][7] The core structure itself provides a foundational framework for ATP-competitive inhibition. The key to developing potent and selective inhibitors lies in the strategic functionalization of this core at its various positions (C2, C4, C5, C6, and C7). This guide will focus on the often pivotal role of the C6-substituent.
Head-to-Head Comparison: The Influence of the C6-Substituent on Kinase Activity
The 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one derivative serves as a crucial intermediate in the synthesis of more complex and potent kinase inhibitors. The bromine atom at the C6-position is a versatile handle for introducing a wide array of functional groups via cross-coupling reactions, allowing for extensive exploration of the chemical space around this position. However, the nature of the C6-substituent itself has a profound impact on the compound's intrinsic biological activity.
Structure-Activity Relationship (SAR) at the C6-Position
Recent studies have begun to illuminate the critical role of the C6-position in dictating the potency and selectivity of pyrrolotriazine-based kinase inhibitors.
A study focused on p38α MAP kinase inhibitors systematically explored modifications at the C6-position of the pyrrolo[2,1-f][1][2][3]triazine core.[1] The introduction of aryl and heteroaryl ketones at this position led to the discovery of potent inhibitors with in vivo efficacy in models of inflammation. This suggests that the C6-position can be utilized to introduce larger, more complex moieties that can form additional interactions with the kinase active site, thereby enhancing potency.
Similarly, research targeting Met kinase demonstrated that the introduction of polar side chains at the C6-position of the pyrrolotriazine core significantly improved in vitro potency.[6] This highlights the potential for C6-substituents to engage with polar residues in the ATP-binding pocket, a strategy that can be exploited to fine-tune the inhibitor's activity and selectivity.
Comparative Biological Data
To illustrate the impact of substitutions on the pyrrolo[2,1-f]triazin-4(3H)-one scaffold, the following tables summarize IC50 values for various analogs against different kinase targets, as reported in the literature. It is important to note that these compounds were not all tested under identical conditions, and the data is presented to showcase the general trends in activity with different substitution patterns.
Table 1: Inhibitory Activity of Pyrrolo[2,1-f]triazine Analogs against Various Kinases
| Compound/Analog Description | Target Kinase | IC50 (nM) | Reference |
| C6-Aryl/Heteroaryl Ketone Analogs | p38α MAP kinase | Potent (specific values not publicly detailed) | [1] |
| C6-Polar Side Chain Analogs | Met kinase | Significant improvement over parent | [6] |
| C5 and C6-Substituted Analogs | Met kinase | 0.045 µM (for compound 20) | [2] |
| 2,7-Disubstituted Analogs | ALK | 10 ± 2 | [2] |
| 4-Amino Substituted Analogs | PI3Kδ | Potent (specific values not publicly detailed) | [7] |
| C2 and C4-Substituted Analogs | VEGFR-2 | 23 | [2] |
| C2 and C4-Substituted Analogs | EGFR | 100 | [2] |
Note: The IC50 values are sourced from different studies and should be interpreted as indicative of activity rather than for direct quantitative comparison due to potential variations in assay conditions.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous head-to-head comparison of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one and its analogs, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
Synthesis of 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
The synthesis of the core compound is a prerequisite for any comparative study. A representative synthetic route is outlined below.
Caption: Synthetic workflow for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one.
Detailed Protocol: A practical synthesis involves the N-amination of a suitable pyrrole-2-carboxamide precursor, followed by cyclization with a one-carbon unit, such as formamide, under thermal conditions. The bromo-substituent is typically incorporated into the starting pyrrole ring.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in 100% DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Preparation: In a 384-well white opaque plate, add the test compounds, a positive control (a known inhibitor of the target kinase), and a negative control (DMSO vehicle).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme and its specific substrate in an appropriate kinase reaction buffer.
-
Reaction Initiation: Add the kinase reaction mixture to all wells of the assay plate. Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding a commercial ATP detection reagent (e.g., Kinase-Glo®). The luminescence is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Cell-Based Proliferation Assay (MTS Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTS Reagent Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Mechanism of Action: ATP-Competitive Inhibition
The pyrrolo[2,1-f]triazin-4(3H)-one scaffold acts primarily as an ATP-competitive inhibitor. The core heterocycle binds to the hinge region of the kinase's ATP-binding pocket, forming key hydrogen bonds that are crucial for its inhibitory activity. The various substituents on the scaffold then project into different regions of the active site, contributing to the compound's potency and selectivity.
Caption: Mechanism of ATP-competitive inhibition by pyrrolotriazine analogs.
Conclusion and Future Directions
The 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a valuable chemical entity, both as a versatile synthetic intermediate and as a starting point for the design of potent and selective kinase inhibitors. The available literature strongly suggests that the C6-position of the pyrrolo[2,1-f]triazine scaffold is a critical determinant of biological activity. The introduction of various functional groups at this position can significantly enhance potency and modulate the selectivity profile of the resulting compounds.
Future research should focus on systematic studies that directly compare the effects of a series of C6-substituents, including different halogens, alkyl groups, aryl groups, and polar moieties, against a panel of kinases under standardized assay conditions. Such studies will provide a more comprehensive understanding of the SAR at this position and will undoubtedly accelerate the development of the next generation of pyrrolotriazine-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one
A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
Introduction: 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is a heterocyclic compound utilized as a synthetic reagent and pharmaceutical intermediate in laboratory research and development.[4] Its structure, featuring a fused pyrrolotriazine ring system with a bromine substituent, presents specific hazards that necessitate a robust and well-understood personal protective equipment (PPE) protocol.[3] This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to ensure safe handling, mitigate exposure risks, and establish a secure operational environment. The protocols outlined herein are designed to be self-validating, emphasizing the causal link between the chemical's properties and the prescribed safety measures.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is the foundational step in developing an effective PPE strategy. The Globally Harmonized System (GHS) classification for this compound dictates the minimum level of protection required.[1][2]
Table 1: GHS Hazard Profile for 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
| GHS Classification | Hazard Statement | Practical Implication in the Laboratory |
| Acute Toxicity 4 | H302: Harmful if swallowed[1][2][5] | Ingestion of even small quantities can cause illness. This elevates the importance of preventing hand-to-mouth contact and mandates thorough hand washing after handling. |
| Skin Irritation 2 | H315: Causes skin irritation[1][2] | Direct contact with the solid or solutions can lead to redness, inflammation, or dermatitis. Consistent glove use and a lab coat are essential barriers. |
| Eye Irritation 2A | H319: Causes serious eye irritation[1][2] | Accidental contact with eyes can cause significant, potentially painful irritation. Chemical splash goggles are mandatory to prevent this. |
| STOT SE 3 | H335: May cause respiratory irritation[1][2] | Inhalation of the powdered form can irritate the nose, throat, and lungs. All handling of the solid must be performed within a certified chemical fume hood. |
STOT SE 3: Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation
A pre-work risk assessment is not merely a procedural formality; it is a critical scientific step. Before handling this compound, every researcher must consider the scale of the operation, the potential for aerosolization (e.g., during weighing), and the specific manipulations involved to determine if the baseline PPE described below is sufficient or requires enhancement.
Core PPE for Routine Handling: Your Primary Defense
For standard laboratory operations such as weighing, solution preparation, and use in reactions, a specific combination of PPE is required. The following workflow illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for Routine Operations.
Table 2: Recommended PPE for Routine Handling
| Body Area | Required PPE | Rationale & Authoritative Standard |
| Eyes/Face | Chemical splash goggles. A face shield over goggles if splash risk is high. | Standard safety glasses do not provide a seal and are insufficient. Goggles protect against splashes and airborne particles, which is critical given the H319 "Causes serious eye irritation" warning.[1][6][7] Full facial protection is advised if there is a risk of splashing.[8] |
| Hands | Double-gloved with powder-free nitrile gloves. | Nitrile provides good resistance to a range of chemicals.[7] Double-gloving is a best practice when handling hazardous compounds, as the outer glove can be removed immediately upon known or suspected contamination, protecting the inner glove and the user's skin.[9] Powder-free gloves prevent the powder from absorbing and aerosolizing the chemical.[8][10] |
| Body | Chemical-resistant lab coat with long sleeves and tight cuffs. | Protects against skin contact (H315 hazard) from spills and splashes.[6] Long sleeves and tight cuffs prevent the compound from reaching the wrists and arms. |
| Feet | Closed-toe, liquid-resistant shoes. | Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting where hazardous chemicals are handled. |
Operational Protocol: Weighing and Preparing a Solution
This protocol outlines the step-by-step process for safely handling the solid compound.
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface and place a plastic-backed absorbent liner on the balance and work area.
-
Don PPE: Put on all PPE as specified in Table 2. Ensure your lab coat is fully buttoned and cuffs are snug.
-
Weighing: Conduct all weighing operations within the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.
-
Solubilization: Place the weigh boat containing the compound into your destination flask, or carefully add the solid to the solvent already in the flask. Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Immediate Cleanup: Use a disposable wipe lightly dampened with a suitable solvent (e.g., ethanol or isopropanol) to decontaminate the spatula and any surfaces that may have come into contact with the solid. Dispose of the wipe and weigh boat into the designated halogenated solid waste container.
-
Doffing PPE: When work is complete, remove the outer gloves and dispose of them in the hazardous waste. Remove the remaining PPE in the designated area outside the immediate workspace. Wash hands thoroughly with soap and water.
Emergency Procedures: Spill Management
Prompt and correct action during a spill is critical to prevent exposure and contamination. The following workflow is for small spills (<100 mg) of solid material manageable by laboratory personnel.
Caption: Small Spill (<100 mg) Response Protocol.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal is a critical component of safe handling to prevent environmental contamination and future exposure.[6]
-
Waste Segregation: All materials contaminated with 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, including gloves, wipes, absorbent pads, and contaminated glassware, must be disposed of in a designated, sealed, and clearly labeled "Halogenated Organic Hazardous Waste" container.[6] Do not mix with non-halogenated waste.
-
Glassware Decontamination: Reusable glassware should be rinsed three times with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood. The rinsate must be collected and disposed of as halogenated liquid waste.[6] After the initial rinse, the glassware can be washed using standard laboratory procedures.
-
Surface Decontamination: At the end of each procedure, wipe down the work area inside the fume hood and any potentially contaminated equipment with a solvent-dampened towel, disposing of the towel as solid hazardous waste.
By adhering to these scientifically-grounded PPE and handling protocols, researchers can confidently and safely work with 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, ensuring both personal safety and the integrity of their research environment.
References
- 1. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 888721-83-3 [sigmaaldrich.com]
- 3. Buy 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (EVT-3145985) | 75841-27-9 [evitachem.com]
- 4. 6-broMopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one | 888721-83-3 [chemicalbook.com]
- 5. 888721-83-3[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
